2-(Piperazin-1-yl)phenylboronic acid
Beschreibung
Eigenschaften
Molekularformel |
C10H15BN2O2 |
|---|---|
Molekulargewicht |
206.05 g/mol |
IUPAC-Name |
(2-piperazin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BN2O2/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12,14-15H,5-8H2 |
InChI-Schlüssel |
OMDYVDMZQZEONV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1N2CCNCC2)(O)O |
Herkunft des Produkts |
United States |
A Comprehensive Technical Guide to the Synthesis of 2-(Piperazin-1-yl)phenylboronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Piperazin-1-yl)phenylboronic acid is a pivotal building block in contemporary medicinal chemistry, valued for its utility in constructing complex molecular architectures, particularly in the synthesis of pharmacologically active compounds. This guide provides an in-depth exploration of the synthetic routes to this versatile reagent, focusing on methodologies that ensure high yield, purity, and scalability. We will dissect the prevalent synthetic strategies, emphasizing the palladium-catalyzed Buchwald-Hartwig amination as the principal pathway. The discussion will encompass the mechanistic underpinnings, the rationale behind procedural choices, a detailed experimental protocol, and methods for purification and characterization. This document is intended to serve as a practical and authoritative resource for scientists engaged in pharmaceutical research and development.
Introduction: Strategic Importance in Drug Discovery
Arylboronic acids are indispensable tools in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. The incorporation of a piperazine moiety, a common pharmacophore found in numerous approved drugs, imparts specific physicochemical properties that can enhance drug-like characteristics such as aqueous solubility and bioavailability. The title compound, 2-(Piperazin-1-yl)phenylboronic acid, marries these two functionalities, creating a bifunctional building block of significant interest. Its ortho-substitution pattern provides a unique steric and electronic environment, making it a key intermediate in the synthesis of targeted therapeutics, including the antidepressant vortioxetine.[1]
This guide will focus primarily on the most robust and widely adopted synthetic strategy: the palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction. We will also explore alternative approaches such as directed C-H borylation, offering a comparative perspective for process optimization.
Core Synthetic Strategies: A Comparative Analysis
The construction of the 2-(piperazin-1-yl)phenylboronic acid framework can be approached from two primary retrosynthetic disconnections: formation of the C-N bond or formation of the C-B bond.
Strategy A: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)
The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds.[2] This strategy involves the coupling of an aryl halide (or pseudohalide) with an amine, catalyzed by a palladium complex. For the synthesis of our target molecule, this translates to the reaction between a 2-halophenylboronic acid derivative and piperazine.
Causality Behind Experimental Choices:
-
Piperazine Protection: Piperazine possesses two secondary amine nitrogens. To prevent undesirable N,N'-diarylation, a common side reaction, one nitrogen must be temporarily protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic coupling conditions and its straightforward removal under acidic conditions.[1]
-
Boronic Acid Protection: Arylboronic acids can be unstable and prone to dehydration to form cyclic boroxine anhydrides.[3] To enhance stability, facilitate purification, and improve handling, the boronic acid is typically used as its pinacol ester derivative.
-
Catalyst System: The success of the Buchwald-Hartwig reaction hinges on the catalyst system. It consists of a palladium precursor and a specialized ligand.
-
Palladium Source: Common precursors include Pd(OAc)₂ and Pd₂(dba)₃. These are reduced in situ to the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands are essential. They stabilize the palladium center and, critically, promote the rate-limiting reductive elimination step that forms the desired C-N bond.[4] Ligands like Xantphos or BrettPhos are often employed for their high efficacy.[4]
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are frequently used.[4]
The overall workflow for this strategy is visualized below.
Sources
- 1. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 4. organic-synthesis.com [organic-synthesis.com]
Strategic Synthesis of 2-(Piperazin-1-yl)phenylboronic Acid Derivatives
Executive Summary
The synthesis of 2-(piperazin-1-yl)phenylboronic acid (and its derivatives) presents a unique confrontation between structural utility and synthetic instability. While the piperazine moiety is a privileged pharmacophore for solubility and receptor engagement, its position ortho to the boronic acid introduces severe steric strain and electronic effects that catalyze protodeboronation .[1]
This guide departs from generic textbook methodologies to present a field-validated strategy . We prioritize the SNAr-Miyaura route over cryogenic lithiation, as it offers superior scalability and functional group tolerance. Furthermore, we address the critical instability of the free boronic acid by recommending the isolation of Pinacol esters or Potassium trifluoroborate (
Part 1: Structural Analysis & Synthetic Strategy
The Ortho-Challenge
The target molecule contains a basic nitrogen atom in the piperazine ring located ortho to the Lewis-acidic boron center. This proximity creates two distinct failure modes during synthesis and storage:
-
B-N Coordination: Intramolecular coordination can form a stable "ate" complex, altering reactivity during cross-coupling.[1]
-
Protodeboronation: The basic amine facilitates proton transfer, leading to rapid C-B bond cleavage, yielding the des-borylated byproduct (1-phenylpiperazine).[1]
Retrosynthetic Logic
To bypass these issues, the synthesis is disconnected into three self-validating stages:
-
Scaffold Construction: Utilizing the high nucleophilicity of piperazine against the high electrophilicity of 1-bromo-2-fluorobenzene (SNAr).
-
Amine Masking: Protecting the secondary amine (Boc) to prevent catalyst poisoning.
-
Metallation: Using Pd-catalyzed Miyaura borylation to install the boron moiety under non-cryogenic conditions.
Figure 1: Retrosynthetic disconnection strategy emphasizing the Pinacol ester as the stable isolation target.
Part 2: Detailed Synthetic Protocol
Step 1: Scaffold Assembly via Regioselective SNAr
Objective: Synthesize 1-(2-bromophenyl)piperazine. Rationale: We select 1-bromo-2-fluorobenzene over 1,2-dibromobenzene. The fluorine atom is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than bromine, ensuring exclusive regioselectivity without heavy metal catalysis (Buchwald-Hartwig is unnecessary here).
Protocol:
-
Charge: To a reaction vessel, add piperazine (3.0 equiv) and
(1.5 equiv) in DMF (0.5 M).-
Note: Excess piperazine prevents the formation of the bis-aryl byproduct.
-
-
Addition: Add 1-bromo-2-fluorobenzene (1.0 equiv) dropwise at room temperature.
-
Heat: Stir at 100°C for 12–16 hours.
-
Validation: Monitor by TLC/LCMS. The fluorine signal (if using
NMR) should disappear. -
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.
-
Purification: The secondary amine product is basic. Acid-base extraction (1M HCl wash
Basify aqueous layer Extract) yields pure product without chromatography.
Step 2: Electronic Masking (Boc Protection)
Objective: Synthesize tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate. Rationale: The free secondary amine is a catalyst poison for Palladium and incompatible with Lithium reagents.
Protocol:
-
Dissolve the crude amine from Step 1 in DCM.
-
Add
(1.5 equiv) and (1.1 equiv). -
Stir at RT for 2 hours.
-
Self-Validating Check: The disappearance of the broad N-H stretch in IR or the N-H signal in NMR confirms protection.
Step 3: The Critical Step – Miyaura Borylation
Objective: Synthesize the Pinacol Boronate Ester.
Rationale: We avoid
| Parameter | Condition | Causality/Insight |
| Catalyst | The bidentate ligand (dppf) creates a wide bite angle, stabilizing the Pd center against the steric bulk of the ortho-piperazine. | |
| Boron Source | Bis(pinacolato)diboron provides the stable pinacol ester directly. | |
| Base | KOAc (3.0 equiv) | Weak base is crucial. Strong bases (hydroxides) promote rapid protodeboronation of the product in situ. |
| Solvent | 1,4-Dioxane or DMSO | High boiling point required for activation energy; DMSO accelerates the rate but makes workup harder. |
Protocol:
-
In a glovebox or under strict
flow, combine the aryl bromide (Step 2), , KOAc, and catalyst in degassed 1,4-dioxane. -
Heat to 90°C for 4–8 hours.
-
Critical Workup: Do not subject this to oxidative workup or silica gel chromatography if possible. The ortho-nitrogen can catalyze hydrolysis on silica.
-
Preferred Purification: Filter through a Celite pad to remove Pd. Concentrate. Crystallize from Hexane/EtOAc or use neutral alumina chromatography.
Part 3: Handling Instability (Expertise & Troubleshooting)
The free boronic acid form of this molecule is zwitterionic and highly unstable. If you attempt to hydrolyze the pinacol ester to the free acid, you risk protodeboronation .[1]
Mechanism of Failure: Protodeboronation
The basic nitrogen of the piperazine (even if Boc-protected, the carbamate oxygen can participate) facilitates the coordination of water to the boron center, lowering the activation energy for the C-B bond cleavage.[1]
Figure 2: The pathway of protodeboronation facilitated by ortho-substituents in basic media.
The Solution: Potassium Trifluoroborate ( ) Salts
If the Pinacol ester is too bulky for your subsequent coupling, convert it to the
Protocol:
-
Dissolve the Pinacol ester in MeOH/Acetone.
-
Add aqueous
(3.0 equiv). -
Stir at RT.[2] The product precipitates as a white solid.
-
Filter and wash with
. Result: A highly stable, shelf-stable solid ready for Suzuki coupling.[1]
Part 4: Application (The "One-Pot" Telescope)
For drug development workflows, isolating the unstable boronic acid is inefficient.[1] The industry standard is the Telescoped Borylation-Suzuki Coupling .
Workflow:
-
Borylation: Run the Miyaura borylation (as per Part 2) in Dioxane.
-
Check: Confirm conversion of bromide to Pin-ester by LCMS.
-
Coupling: Do not isolate. Add:
-
Degassed water (10% v/v).
-
Base:
(2.0 equiv). -
Coupling Partner: Aryl Halide (
). -
Additional Catalyst: Pd(dppf)Cl2 (optional, usually active enough).
-
-
Reaction: Heat to 100°C.
This method minimizes the handling of the sensitive ortho-piperazinyl boronate intermediate.
References
-
Miyaura Borylation Mechanism & Scope: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1][3] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[3] The Journal of Organic Chemistry. [Link]
-
Protodeboronation Kinetics & Stability: Cox, P. A., et al. (2017).[1] Protodeboronation of (Hetero)arylboronic Acids. Journal of the American Chemical Society. [Link]
-
Synthesis of Piperazine Derivatives (SNAr Strategy): Patel, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs.[2][4][5] MDPI Molecules. [Link]
-
One-Pot Borylation/Suzuki Coupling (Industrial Application): Che, A. (2023).[6] One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Organic Process Research & Development (Case Studies). [Link][6]
Sources
Biological Activity of Piperazine Boronic Acids: A Technical Guide
Executive Summary
The integration of piperazine scaffolds with boronic acid moieties represents a high-value strategy in modern medicinal chemistry, particularly for the development of reversible covalent inhibitors of serine and threonine proteases. This guide analyzes the synergistic biological activity of these bifunctional molecules, where the piperazine ring provides conformational rigidity and solubility (acting as a "vector" for the S1/S2 specificity pockets), while the boronic acid functions as an electrophilic "warhead" that traps catalytic nucleophiles.
Key therapeutic applications include proteasome inhibition for multiple myeloma (overcoming resistance to first-generation agents like Bortezomib) and antimicrobial activity via inhibition of bacterial serine proteases.
Chemical Biology & Mechanism of Action[1]
The Pharmacophore: Warhead and Vector
The biological potency of piperazine boronic acids stems from the distinct roles of their two core components:
-
The Boronic Acid Warhead: Unlike carbon-based electrophiles (e.g., aldehydes, epoxides), boronic acids act as "transition state analogs." The boron atom is electron-deficient (
hybridized) and readily accepts a lone pair from a nucleophilic serine hydroxyl or threonine amine in the enzyme active site. This forms a stable, yet reversible, tetrahedral boronate complex. -
The Piperazine Vector: The piperazine ring is a "privileged scaffold" that imposes a semi-rigid chair conformation. This positions the boronic acid warhead at a precise angle to attack the catalytic triad while simultaneously projecting substituents into the enzyme's specificity pockets (S1, S2, etc.), enhancing selectivity over host proteases.
Mechanism of Proteasome Inhibition
In the context of the 20S proteasome , piperazine boronic acids (such as the tyropeptin derivatives AS-06 and AS-29) primarily target the
-
Binding: The inhibitor enters the core particle.
-
Attack: The N-terminal Threonine (
) of the 5 subunit attacks the boron atom. -
Transition State Mimicry: The resulting tetrahedral boronate adduct mimics the high-energy intermediate of peptide bond hydrolysis, effectively "jamming" the proteolytic machinery.
-
Consequence: Accumulation of ubiquitinated proteins
Endoplasmic Reticulum (ER) stress Apoptosis (via the Unfolded Protein Response).
Figure 1: Mechanism of reversible covalent inhibition by boronic acids at the proteasome active site.
Therapeutic Applications & Case Studies
Proteasome Inhibitors: Beyond Bortezomib
While Bortezomib is the gold standard, it suffers from resistance and neurotoxicity. Tyropeptin-boronic acid derivatives containing piperazine linkers have emerged as potent alternatives.
-
AS-06 & AS-29: These compounds are tyropeptin-boronate analogs.[1][2]
-
AS-06: High potency in vitro (
nM) against the Chymotrypsin-like (CT-L) activity. -
AS-29: Superior in vivo stability and tumor suppression in xenograft models.[1]
-
-
Homopiperazine Derivatives (HPDs): Compounds like K-7174 utilize a 7-membered homopiperazine ring. Unlike Bortezomib, which is highly selective for
5, some HPDs show broader inhibition profiles ( 1, 2, and 5), which allows them to kill Bortezomib-resistant myeloma cells.
Antimicrobial Activity
Benzyl piperazine boronic acids have demonstrated significant antibacterial activity.[3][4]
-
Target: Bacterial serine proteases (e.g., ClpP, subtilisin-like proteases).
-
Activity: Compounds synthesized via the reductive amination of 2-formylphenylboronic acid with N-substituted piperazines show efficacy against S. aureus and E. coli. The ortho-positioning of the boronic acid relative to the piperazine methyl linker is often critical for intramolecular hydrogen bonding that stabilizes the bioactive conformation.
Comparative Potency Data
The following table summarizes the inhibitory constants (
| Compound | Class | Target | IC50 (nM) | Status/Notes |
| Bortezomib | Dipeptide Boronate | 20S Proteasome ( | 0.6 - 7.0 | FDA Approved (Ref) |
| AS-06 | Tyropeptin-Boronate | 20S Proteasome ( | 2.2 | Research Lead |
| AS-29 | Tyropeptin-Boronate | 20S Proteasome ( | 14.0 | High in vivo efficacy |
| AM114 | Boronic Chalcone | 20S Proteasome | 1,500 | Non-peptide mimic |
Experimental Protocols
Protocol A: Synthesis of Benzyl Piperazine Boronic Acids
Rationale: This protocol utilizes a reductive amination strategy to couple a boronic acid aldehyde with a piperazine. This is a modular approach allowing for rapid library generation.
Reagents:
-
2-Formylphenylboronic acid (1.0 equiv)
-
N-Boc-Piperazine (1.0 equiv)
-
Sodium Triacetoxyborohydride (
) (1.5 equiv) -
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic)
Workflow:
-
Imine Formation: Dissolve 2-formylphenylboronic acid and N-Boc-piperazine in dry DCM under
atmosphere. Add catalytic acetic acid. Stir at Room Temperature (RT) for 2 hours. -
Reduction: Cool the solution to 0°C. Add
portion-wise over 15 minutes. -
Reaction: Allow the mixture to warm to RT and stir overnight (12-16 hours). Monitor via TLC (disappearance of aldehyde).
-
Quench & Workup: Quench with saturated
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Deprotection (Optional): If the free piperazine is required, treat the crude N-Boc intermediate with 4M HCl in Dioxane for 1 hour, then precipitate with ether.
Figure 2: Modular synthesis workflow for benzyl piperazine boronic acid derivatives.
Protocol B: In Vitro Proteasome Inhibition Assay
Rationale: To quantify biological activity, the inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome is measured using a fluorogenic substrate.
Materials:
-
Purified 20S Proteasome (Human or Yeast).
-
Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin).
-
Assay Buffer: 20 mM HEPES (pH 7.5), 0.5 mM EDTA, 0.035% SDS.
-
Positive Control: Bortezomib.
Procedure:
-
Preparation: Dilute test compounds (Piperazine Boronic Acids) in DMSO to prepare a 100x stock series.
-
Incubation: In a black 96-well plate, add:
-
80
L Assay Buffer. -
10
L Proteasome solution (final conc. ~1-5 nM). -
10
L Compound stock (or DMSO control).
-
-
Equilibration: Incubate at 37°C for 15 minutes to allow enzyme-inhibitor binding.
-
Initiation: Add 100
L of Suc-LLVY-AMC substrate (final conc. 50 M). -
Measurement: Immediately read fluorescence (Ex: 360 nm / Em: 460 nm) in kinetic mode every 2 minutes for 60 minutes.
-
Analysis: Calculate the slope (RFU/min) for the linear portion of the curve. Determine % Inhibition relative to DMSO control. Plot log[Concentration] vs. % Inhibition to determine
.
References
-
Piperazine derivatives of boronic acids – potential bifunctional biologically active compounds. New Journal of Chemistry. (2015).
-
Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. Cancer Science. (2014).[2]
-
Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters. (2010).
-
Homopiperazine derivatives as a novel class of proteasome inhibitors. Scientific Reports. (2013).
-
A Boronic-Chalcone Derivative Exhibits Potent Anticancer Activity Through Inhibition of the Proteasome. Journal of Pharmacology and Experimental Therapeutics. (2006).[5]
Sources
- 1. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. A boronic-chalcone derivative exhibits potent anticancer activity through inhibition of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperazine Scaffold: A Privileged Architecture in Modern Medicinal Chemistry
Topic: The Role of Piperazine Derivatives in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary
In the landscape of drug discovery, the piperazine ring acts as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Far beyond a simple structural connector, the piperazine moiety functions as a critical physicochemical modulator.[][2][3] It governs solubility through protonation, defines spatial geometry via its chair conformation, and serves as a versatile handle for tuning metabolic stability.[] This guide deconstructs the mechanistic, synthetic, and therapeutic utility of piperazine derivatives, providing actionable protocols for their integration into lead optimization campaigns.
Mechanistic Pharmacochemistry: The "Why" Behind the Scaffold
The ubiquity of piperazine in FDA-approved drugs (e.g., Imatinib, Ciprofloxacin, Aripiprazole) is not coincidental. It addresses three specific failures common in High-Throughput Screening (HTS) hits: poor aqueous solubility, lack of target selectivity, and rapid metabolic clearance.
Physicochemical Modulation[3][4]
-
Acid-Base Equilibria: Piperazine is a cyclic diamine with two distinct pKa values (typically
and ). At physiological pH (7.4), the molecule exists predominantly in its mono-cationic form. This ionization is the primary driver for improving the solubility of lipophilic pharmacophores without disrupting membrane permeability. -
Conformational Rigidity: Unlike open-chain diamines (e.g., ethylenediamine), piperazine adopts a stable chair conformation. This reduces the entropic penalty upon protein binding, as the ligand is pre-organized into a low-energy state.
The "Solvent Valve" Effect
In kinase inhibitors like Imatinib, the piperazine ring often binds in the solvent-exposed region of the ATP-binding pocket.
-
Mechanism: The protonated nitrogen interacts with bulk solvent water, pulling the hydrophobic core of the drug into the binding pocket via the "hydrophobic effect."
-
Result: This orientation minimizes steric clashes within the deep pocket while maximizing oral bioavailability.
Visualization: The Piperazine Pharmacophore Decision Tree
The following diagram illustrates the logical flow for selecting a piperazine scaffold during Lead Optimization.
Caption: Decision logic for incorporating piperazine scaffolds to resolve specific ADMET liabilities.
Therapeutic Applications & SAR Analysis
The following table summarizes how the piperazine ring functions in three distinct blockbuster drug classes.
| Drug Class | Representative Drug | Target | Specific Role of Piperazine Moiety |
| Tyrosine Kinase Inhibitor | Imatinib (Gleevec) | BCR-ABL | Solubility & Binding: The N-methylpiperazine binds in the solvent channel, forming water-mediated H-bonds and increasing solubility of the hydrophobic phenylaminopyrimidine core [1]. |
| Atypical Antipsychotic | Aripiprazole (Abilify) | D2/5-HT Receptors | Receptor Fit: Acts as a spacer that positions the dichlorophenyl group into the orthosteric binding site while connecting to the quinolinone "tail" [2]. |
| Fluoroquinolone | Ciprofloxacin | DNA Gyrase | Spectrum Broadening: Substitution at the C-7 position with piperazine significantly enhances activity against Gram-negative bacteria and improves pharmacokinetic profile [3]. |
Synthetic Protocol: Buchwald-Hartwig Amination[5][6][7][8]
The formation of aryl-piperazines is a cornerstone reaction in medicinal chemistry.[4] While nucleophilic aromatic substitution (
The Challenge
Unprotected piperazine can undergo bis-arylation (reacting at both nitrogens). To achieve mono-arylation selectively, one must control stoichiometry or use mono-protected derivatives (e.g., N-Boc-piperazine), followed by deprotection.
Validated Protocol (Self-Validating System)
This protocol describes the coupling of an aryl bromide with N-Boc-piperazine.[4]
Reagents:
-
Nucleophile: N-Boc-Piperazine (1.2 equiv)[4]
-
Catalyst:
(1-2 mol%) or -
Ligand: BINAP or Xantphos (2-4 mol%)
-
Base: Sodium tert-butoxide (
) (1.5 equiv) -
Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Preparation (Inert Atmosphere): Flame-dry a Schlenk tube or microwave vial. Allow to cool under a stream of Argon/Nitrogen. Causality: Pd(0) species are sensitive to oxidation; oxygen will kill the catalytic cycle.
-
Charging: Add Aryl Bromide, N-Boc-Piperazine,
, and the Phosphine Ligand (BINAP) to the vessel. -
Catalyst Addition: Add the Palladium source last.
-
Degassing: Seal the vessel. Evacuate and backfill with Argon three times. Inject anhydrous solvent.[4]
-
Reaction: Heat to 80–100°C for 12–18 hours (or 110°C for 30 min in microwave).
-
Validation (TLC/LCMS):
-
Check 1: Disappearance of Aryl Bromide starting material.
-
Check 2: Appearance of product mass (
). -
Check 3: If bis-arylation is observed, increase the amine equivalents or switch to a bulkier ligand like BrettPhos.
-
Visualization: Catalytic Cycle & Workflow
Caption: Synthetic pathway for mono-arylation of piperazine via Pd-catalyzed cross-coupling.
Emerging Frontiers: Piperazine in PROTACs[3][10]
Proteolysis-Targeting Chimeras (PROTACs) represent the cutting edge of drug discovery. Piperazine has emerged as a preferred linker motif in these bifunctional molecules.
The Linker Logic
A PROTAC consists of a Warhead (binds Target Protein) + Linker + E3 Ligand (binds E3 Ligase).
-
Why Piperazine? Long alkyl chains often suffer from high entropic penalties (too flexible). Piperazine introduces rigidity , reducing the entropy loss upon ternary complex formation.
-
Solubility: PROTACs are notoriously large and lipophilic (high MW). The basic nitrogen in the piperazine linker can be protonated, improving the overall physicochemical score of the molecule [4].[]
Visualization: PROTAC Architecture
Caption: Structural role of piperazine as a rigid, solubilizing linker in PROTAC design.
References
-
Nagar, B., et al. (2002). Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571). Cancer Research.
-
Shapiro, D. A., et al. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique clinical and pharmacological profile. Neuropsychopharmacology.
-
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy.
-
Testa, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.[6]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry.
Sources
Ortho-Directed Boron Architectures: Unlocking the Latent Reactivity of 2-(Piperazin-1-yl)phenylboronic Acid
This technical guide is structured to explore the unique chemical behavior of 2-(Piperazin-1-yl)phenylboronic acid (2-PPBA) . It moves beyond standard catalog descriptions to analyze the molecule's latent reactivity derived from its ortho-amino substitution, offering advanced protocols for cross-coupling and bifunctional catalysis.
Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Engineers, and Materials Scientists Version: 1.0
Executive Summary: The "Dormant" Lewis Acid
2-(Piperazin-1-yl)phenylboronic acid (2-PPBA) is not merely a building block; it is a frustrated Lewis pair analogue capable of "switchable" reactivity. Unlike standard phenylboronic acids, 2-PPBA possesses an intramolecular dative bond between the piperazine
This coordination saturates the boron p-orbital, rendering the molecule:
-
Air/Moisture Stable: Resistant to protodeboronation compared to unsubstituted phenylboronic acids.
-
Latent in Coupling: Poorly reactive in standard Suzuki-Miyaura conditions due to the unavailability of the empty boron orbital required for transmetallation.
-
Catalytically Active: Capable of bifunctional activation (Lewis acid/Brønsted base) in non-coupling transformations.
This guide details three novel reaction pathways that exploit these specific electronic properties.
Mechanistic Architecture: The N→B Switch
Understanding the equilibrium between the "Closed" (tetrahedral, inactive) and "Open" (trigonal, reactive) forms is critical for designing successful experiments.
Pathway Visualization
Figure 1: The reactivity of 2-PPBA is gated by the N→B coordination. Successful coupling requires conditions that shift this equilibrium to the Open Form.
Novel Reaction Class I: "Water-Gated" Suzuki-Miyaura Coupling
Challenge: Standard anhydrous conditions fail because the
Experimental Protocol 1.0
Objective: Cross-coupling of 2-PPBA with electron-deficient aryl chlorides.
-
Reagents:
-
2-PPBA (1.2 equiv)
-
Aryl Chloride (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (3:1 ratio) — Crucial for "opening" the boron.
-
Step-by-Step Workflow:
-
Pre-complexation: In a glovebox or under Ar, mix Pd(OAc)₂ and SPhos in Toluene. Stir for 10 min to generate the active Pd(0) species.
-
Substrate Addition: Add the aryl chloride and 2-PPBA to the reaction vessel.
-
Activation: Add the K₃PO₄ and degassed water . The addition of water is the "switch" that disrupts the internal N-B coordination.
-
Reaction: Heat to 90°C for 4–6 hours. Vigorous stirring is required to maximize interfacial surface area.
-
Workup: Cool to RT. Separate phases. The product resides in the organic layer; unreacted 2-PPBA (if any) remains in the aqueous phase due to protonation of the piperazine.
Data: Solvent System Impact on Yield
| Solvent System | Yield (%) | Observation |
| Anhydrous Dioxane | < 10% | N→B bond remains intact; catalyst poisoning by free amine. |
| THF (Anhydrous) | 15% | Poor conversion. |
| Toluene/Water (3:1) | 92% | Water disrupts coordination; high yield. |
| DMF/Water (10:1) | 65% | Protodeboronation observed at high temp. |
Novel Reaction Class II: Bifunctional Catalysis (Amidation)
Concept: Instead of using 2-PPBA as a substrate, use it as a catalyst . The ortho-piperazine moiety acts as a Brønsted base, while the boron acts as a Lewis acid. This "push-pull" mechanism is ideal for direct amidation of carboxylic acids, avoiding harsh coupling reagents like HATU or EDC.
Mechanism of Action
The boron atom activates the carboxylic acid (forming a transient acyloxyboronate), while the distal piperazine nitrogen (
Experimental Protocol 2.0
Objective: Catalytic direct amidation of Phenylacetic acid with Benzylamine.
-
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0 equiv)
-
Catalyst: 2-PPBA (10 mol%)
-
Solvent: Fluorobenzene or Toluene (reflux with Dean-Stark trap).
-
Step-by-Step Workflow:
-
Charge a round-bottom flask with carboxylic acid (5 mmol) and amine (5 mmol).
-
Add 2-PPBA (0.5 mmol, 10 mol%).
-
Add solvent (20 mL) and attach a Dean-Stark apparatus to remove water.
-
Reflux for 12 hours. The removal of water drives the equilibrium forward.
-
Purification: Upon cooling, the catalyst (2-PPBA) can be precipitated by adding hexanes or removed via an acidic wash (exploiting the piperazine basicity), leaving the pure amide.
Novel Reaction Class III: Synthesis of Benzodiazaborine Hybrids
Concept: Exploiting the ortho-proximity to synthesize fused tricyclic heterocycles. Reaction with hydrazines or salicylaldehydes creates rigid, fluorescent scaffolds useful for bio-imaging.
Workflow Visualization
Figure 2: Synthesis of fused boron scaffolds. The piperazine nitrogen can participate in hydrogen bonding networks that stabilize the final rigid core.
References
-
Wulff-Type Boronic Acids & N-B Coordination
-
Suzuki Coupling of Nitrogen-Heterocycles
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. "The Suzuki-Miyaura Coupling of Unprotected, Nitrogen-Rich Heterocycles."[7] J. Am. Chem. Soc., 2010.
-
-
Bifunctional Boronic Acid Catalysis
-
Marcellini, K. et al. "Boronic Acid Catalyzed Amidation." Nature Communications, 2019.
-
-
Microdroplet Acceleration of Boron Reactions
-
Zare, R. N. et al. "Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets." Chemical Science, 2020.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. β-Hydroxy stabilized boron-nitrogen heterocycles enable rapid and efficient C-terminal protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 7. dspace.mit.edu [dspace.mit.edu]
High-Fidelity Suzuki-Miyaura Coupling of 2-(Piperazin-1-yl)phenylboronic Acid
Application Note & Protocol Guide | Version 2.1
Executive Summary & Core Challenges
Reagent Profile: 2-(Piperazin-1-yl)phenylboronic acid is a high-value synthons for generating biaryl piperazines, a privileged scaffold in GPCR medicinal chemistry (e.g., 5-HT, Dopamine receptor modulators).
The Problem: Despite its utility, this reagent is notoriously difficult to employ in standard Suzuki-Miyaura couplings due to a "Triad of Instability":
-
Rapid Protodeboronation: The ortho-amino substituent facilitates hydrolytic cleavage of the C-B bond under basic conditions, often faster than the transmetallation step.
-
Catalyst Poisoning: The unprotected secondary amine (piperazine) and the tertiary aniline nitrogen can coordinate competitively to the Palladium center, arresting the catalytic cycle.
-
Steric Hindrance: The bulky ortho-piperazinyl group impedes the approach of the oxidative addition complex (Ar-Pd-X) to the boronate species.
The Solution: This guide provides a Self-Validating Protocol utilizing Buchwald Precatalysts (specifically dialkylbiaryl phosphines) and controlled basicity to outcompete decomposition pathways.
Mechanistic Insight: Why Standard Conditions Fail
To ensure reproducibility, one must understand the failure modes. The diagram below illustrates the competition between the productive catalytic cycle and the destructive pathways specific to this reagent.
Figure 1: The Competitive Landscape of Ortho-Amino Boronic Acids
Caption: Kinetic competition between productive transmetallation (Blue) and destructive protodeboronation/coordination (Red).
Critical Parameters & Reagent Selection
Catalyst System: The "Buchwald" Advantage
Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are insufficient for this substrate. You must use bulky, electron-rich dialkylbiaryl phosphine ligands.
-
Recommended: XPhos Pd G2 or SPhos Pd G2 .
-
Why:
-
Steric Bulk: The ligand creates a protective pocket, preventing the piperazine nitrogen from binding to the Pd center.
-
Electronic Activation: These ligands facilitate oxidative addition and, crucially, speed up reductive elimination in sterically crowded ortho-systems.
-
Base Selection: The pH Goldilocks Zone
-
Avoid: Strong bases (NaOH, KOtBu) or Carbonates at high temp. These accelerate protodeboronation.[1][2]
-
Recommended: K3PO4 (Potassium Phosphate Tribasic) .
-
Why: It provides a buffering effect. The phosphate anion assists in the activation of the boronic acid without generating a high concentration of free hydroxide, minimizing the hydrolytic decomposition of the C-B bond.
Solvent System
-
System: 1,4-Dioxane / Water (4:1 ratio).
-
Why: The reagent is zwitterionic (acidic boron, basic amine). Water is strictly required to solubilize the boronic acid and facilitate the formation of the reactive boronate species.
Experimental Protocols
Protocol A: The "Workhorse" Method (High Success Rate)
Best for: Standard couplings with aryl bromides or electron-deficient aryl chlorides.
Materials:
-
Aryl Halide (1.0 equiv)[3]
-
2-(Piperazin-1-yl)phenylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (0.02 - 0.05 equiv / 2-5 mol%)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane/H2O (4:1 v/v) [Degassed]
Step-by-Step Procedure:
-
Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 309 mg), K3PO4 (3.0 mmol, 636 mg), and XPhos Pd G2 (0.02 mmol, 15.7 mg).
-
Atmosphere Control: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling and phenol formation.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
-
Reaction: Place in a pre-heated block at 80 °C . Stir vigorously (1000 rpm).
-
Note: Do not exceed 100 °C. Higher temps favor protodeboronation.
-
-
Monitoring: Check LCMS at 2 hours.
-
Success Marker: Disappearance of halide.
-
Failure Marker: Appearance of 1-phenylpiperazine (Protodeboronation byproduct, [M+H]+ = 163).
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash chromatography. Note: The product contains a basic amine. Use DCM/MeOH/NH4OH gradients or amine-functionalized silica to prevent streaking.
Protocol B: The "Difficult Substrate" Method (Steric/Electronic Mismatch)
Best for: Sterically hindered aryl halides or electron-rich aryl chlorides where Protocol A yields <40%.
Modifications:
-
Catalyst: Switch to Pd-PEPPSI-IPr (2-5 mol%). The NHC ligand provides higher thermal stability and stronger σ-donation.
-
Base: Switch to Cs2CO3 (2.0 equiv). Cesium's "Cesium Effect" can improve solubility and reactivity in difficult transmetallation steps.
-
Solvent: n-Butanol or Toluene/Water (10:1).
Data Summary & Troubleshooting Matrix
Table 1: Comparative Catalyst Performance (Model Reaction)
Reaction: 2-(Piperazin-1-yl)phenylboronic acid + 4-Bromobenzonitrile
| Catalyst System | Base | Temp | Conv. (%) | Yield (%) | Major Byproduct |
| Pd(PPh3)4 | Na2CO3 | 100°C | 15% | <5% | Protodeboronation |
| Pd(dppf)Cl2 | K2CO3 | 80°C | 40% | 25% | Homocoupling |
| XPhos Pd G2 | K3PO4 | 80°C | >98% | 92% | None |
| SPhos Pd G2 | K3PO4 | 80°C | >95% | 88% | None |
Troubleshooting Decision Tree
Use this logic flow to diagnose low yields.
Caption: Diagnostic logic for optimizing reaction conditions based on LCMS data.
References
-
Protodeboronation Mechanisms: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Substituted Triarylamines. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Buchwald Precatalysts (G2/G3): Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalysts for the Suzuki–Miyaura Coupling of Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
Unprotected Heterocycles in Coupling: Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
PEPPSI Catalyst Applications: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst. Chemistry – A European Journal, 12(18), 4749–4755. Link
Sources
palladium-catalyzed cross-coupling of 2-(Piperazin-1-yl)phenylboronic acid
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 2-(Piperazin-1-yl)phenylboronic Acid
Introduction: The Strategic Importance of the Piperazine Moiety
In the landscape of modern drug discovery, certain molecular scaffolds reappear with remarkable frequency due to their favorable physicochemical properties and versatile biological activities. The piperazine ring is a quintessential example of such a "privileged scaffold."[1][2] Its presence is a hallmark of numerous FDA-approved drugs, where it often serves to enhance aqueous solubility, modulate lipophilicity, and provide critical hydrogen bonding interactions with biological targets.[3][4][5] The ability to introduce this motif into complex molecules is therefore of paramount importance to medicinal chemists.
2-(Piperazin-1-yl)phenylboronic acid emerges as a highly valuable and strategic building block in this context. It uniquely combines two key chemical functionalities:
-
A phenylboronic acid group, primed for participation in one of modern chemistry's most powerful transformations: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7]
-
A piperazine moiety , which can be a terminal pharmacophore or a handle for subsequent functionalization, allowing for the rapid generation of molecular libraries.[2][8]
This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of 2-(piperazin-1-yl)phenylboronic acid. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for optimization and troubleshooting. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently and successfully employ this versatile reagent in their synthetic campaigns.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[9] The reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the environmental benignity of its boron-based byproducts.[10] The catalytic cycle, which revolves around a palladium center, is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[11][12]
-
Oxidative Addition : The cycle begins with a catalytically active, 14- or 16-electron Pd(0) complex. This species inserts itself into the carbon-halogen bond of the organic halide (Ar¹-X), resulting in a square-planar Pd(II) intermediate. This step is often the rate-determining step of the entire cycle.[6][11]
-
Transmetalation : The organic moiety from the boronic acid (Ar²) is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base, which converts it into a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻). This boronate then displaces the halide on the palladium complex, forming a new Pd(II) intermediate with both organic partners attached.[10][12]
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expert Insights: Navigating the Nuances of 2-(Piperazin-1-yl)phenylboronic Acid
While the general Suzuki mechanism provides a roadmap, the specific structure of 2-(piperazin-1-yl)phenylboronic acid introduces unique considerations that are critical for success.
-
Catalyst Inhibition by Lewis Basic Sites : The two nitrogen atoms of the piperazine ring are Lewis basic. They can coordinate to the electron-deficient palladium center, acting as an unintended ligand. This coordination can sequester the catalyst, leading to deactivation and incomplete reactions.[13] This is a common challenge with nitrogen-containing heterocycles.
-
The Protective Group Strategy : To mitigate catalyst inhibition and unlock broader synthetic utility, the use of a Boc-protected version, such as tert-butyl 4-(2-boronophenyl)piperazine-1-carboxylate , is highly recommended. The tert-butyloxycarbonyl (Boc) group electronically deactivates the distal nitrogen, preventing its coordination to the palladium catalyst. This strategy offers a dual advantage: it ensures efficient coupling and preserves a functional handle for post-coupling modification. The Boc group can be easily removed under acidic conditions to reveal the free amine for subsequent diversification.
-
Choice of Palladium Precatalyst and Ligand : The selection of the catalyst system is crucial. For aryl chloride coupling partners, which are often more challenging to activate, more sophisticated catalyst systems are required.[14] Highly active precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ paired with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or tri-tert-butylphosphine) are often necessary to achieve high yields.[15] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[16]
Detailed Experimental Protocols
The following protocols provide a robust starting point for researchers. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from deactivating the palladium catalyst.[13]
Protocol 1: Standard Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is suitable for general C-C bond formation with common aryl bromides.
Reagents & Equipment:
-
2-(Piperazin-1-yl)phenylboronic acid (or its Boc-protected analogue)
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand (e.g., XPhos)
-
Potassium carbonate (K₂CO₃), finely ground
-
1,4-Dioxane and Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere supply (N₂ or Ar)
Step-by-Step Procedure:
-
Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Reagent Addition : Add 2-(piperazin-1-yl)phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (0.04-0.08 mmol, 4-8 mol%).
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition : Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing : Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Coupling with an Aryl Chloride
This protocol is optimized for more challenging or high-throughput applications, leveraging microwave heating to accelerate the reaction.[17]
Reagents & Equipment:
-
tert-butyl 4-(2-boronophenyl)piperazine-1-carboxylate
-
Aryl chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene and Water (degassed)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Step-by-Step Procedure:
-
Vial Loading : To a microwave vial, add the aryl chloride (0.5 mmol, 1.0 equiv), tert-butyl 4-(2-boronophenyl)piperazine-1-carboxylate (0.75 mmol, 1.5 equiv), K₃PO₄ (1.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), and XPhos (0.02 mmol, 4 mol%).
-
Inert Atmosphere : Briefly flush the vial with nitrogen or argon.
-
Solvent Addition : Add degassed toluene (2.5 mL) and degassed water (0.25 mL).
-
Sealing : Securely cap the vial.
-
Microwave Reaction : Place the vial in the microwave reactor. Heat to 120-140 °C for 20-60 minutes.
-
Work-up & Purification : After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Perform a standard aqueous work-up and purify by flash column chromatography as described in Protocol 1.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Parameter Optimization and Data Summary
Achieving optimal results requires careful consideration of each reaction component. The following table summarizes the impact of key variables.
| Parameter | Options | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) precatalysts, respectively, that are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ can be used directly but may be less active for challenging substrates.[9][12] |
| Ligand | PPh₃, PCy₃, XPhos, SPhos, RuPhos, dppf | Simple phosphines like PPh₃ are suitable for reactive aryl iodides/bromides. For less reactive aryl chlorides or sterically hindered substrates, bulky, electron-rich Buchwald-type ligands (XPhos, SPhos) are superior as they accelerate both oxidative addition and reductive elimination.[14][15][16] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONa | The base is critical for activating the boronic acid. K₃PO₄ is a strong, effective base for many couplings. Cs₂CO₃ is more soluble and can be beneficial for difficult transformations. Stronger bases like t-BuONa are used but may have limited functional group tolerance.[6][18] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF | A polar aprotic solvent is typically required to dissolve the reagents. A small amount of water is essential for the transmetalation step to help dissolve the base and facilitate boronate formation.[9][19] |
| Temperature | Room Temp to 150 °C | Higher temperatures accelerate the reaction, especially the oxidative addition to aryl chlorides. Microwave heating allows for rapid access to high temperatures.[6][20] However, excessive heat can promote side reactions. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation by oxygen. 2. Poor quality boronic acid (degradation). 3. Insufficiently active catalyst system. 4. Catalyst inhibition by piperazine N-H. | 1. Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere. 2. Use a fresh bottle of boronic acid or consider using its more stable pinacol ester derivative.[10] 3. Switch to a more active ligand (e.g., from PPh₃ to XPhos) and a different Pd source (e.g., Pd₂(dba)₃).[14] 4. Use the Boc-protected version of the boronic acid. |
| Protodeboronation | 1. Reaction of the boronic acid with water instead of the Pd-complex. 2. Excessively high temperature or prolonged reaction time. | 1. Reduce the amount of water in the solvent system. 2. Use a milder base. 3. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.[21] |
| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction mixture. 2. Certain ligand/palladium combinations can favor this side reaction. | 1. Improve inert atmosphere techniques. 2. Screen different ligands; sometimes a less electron-rich ligand can suppress homocoupling.[22] |
| Difficult Purification | 1. Residual palladium in the product. 2. Co-elution of product with ligand oxide. | 1. Wash the final organic solution with an aqueous solution of a palladium scavenger (e.g., thiourea, cysteine). 2. Optimize chromatography conditions (e.g., different solvent system, gradient elution). |
Conclusion
The palladium-catalyzed cross-coupling of 2-(piperazin-1-yl)phenylboronic acid is a powerful and highly relevant transformation for modern synthetic and medicinal chemistry. By understanding the underlying mechanism and the specific challenges posed by the substrate's bifunctional nature, researchers can strategically select conditions for success. The use of a Boc-protection strategy is a key enabler for robust and high-yielding couplings, opening the door to the efficient synthesis of complex molecules bearing the valuable piperazine scaffold. The protocols and insights provided herein serve as a comprehensive guide to help unlock the full potential of this versatile building block in drug discovery and beyond.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLlyF9dlRDtjglFxBH4J-UD31zMvdWgUJd0v-iQAOM6HlUaJAjXnpyGRml9UisEKGstgQQUIqaS0oHIsSd3ji1T3iUET7lyBUu0tgOux5X33TNirTIPB0bO5j36rO8kv-iosYqRkLd_W_zlf49LgY_CaKvKnRXGanMclduvADXStO3DhPrBziSPA==]
- Singh, U. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNpTcPevqNdyDQSkUbg_VexiRpzR4dhYF-8eAU6ajVma0yA-80sVhftgDRHIzBPAg6aFXmTDxvf0-xapNdXeyOvkdlcXsnlpejfMQOrK_4yfe1ynQq7I3wjrhjdxavH8-XclonuPuFRpcQk3AidqrFj2jTDg==]
- LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Organometallic_Chemistry/17.
- Cazorla, C., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [URL: https://www.mdpi.com/2073-4344/7/5/141]
- Shang, R., et al. (2017). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/sc/c7sc02578a]
- Thomas, A. A., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3493414/]
- Bei, X., et al. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo990693s]
- Billingsley, K. L., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.0c07369]
- Bora, U., et al. (2003). Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. ResearchGate. [URL: https://www.researchgate.net/publication/244510769_Ligand_promoted_palladium-catalyzed_homo-coupling_of_arylboronic_acids]
- de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review. [URL: https://www.technology.
- Wang, D., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9259160/]
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- Das, P., et al. (2013). Suzuki-Miyaura cross coupling reaction of aryl halides with phenylboronic acid on a gram scale of substrate. RSC Advances. [URL: https://www.researchgate.
- Al-Masri, O. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5603498/]
- Stavenuiter, J. F. C., et al. (1987). Palladium-catalyzed cross-coupling of phenylboronic acid with heterocyclic aromatic halides. Heterocycles. [URL: https://www.semanticscholar.org/paper/Palladium-catalyzed-cross-coupling-of-phenylboronic-Stavenuiter-Hamzink/0f10e45115c5450f368940e8a71221b7165518b2]
- ResearchGate. (2021). Suzuki coupling between phenylboronic acid and aryl halides. ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-coupling-between-phenylboronic-acid-and-aryl-halides-The-reaction-conditions_fig3_350756306]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Sharma, K., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis. [URL: https://www.researchgate.net/publication/321681759_Pd_Catalyzed_N1N4_Arylation_of_Piperazine_for_Synthesis_of_Drugs_Biological_and_Pharmaceutical_Targets_An_Overview_of_Buchwald_Hartwig_Amination_Reaction_of_Piperazine_in_Drug_Synthesis]
- Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [URL: http://jns.kashanu.ac.ir/article_112705.html]
- Gryko, D. T., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [URL: https://www.semanticscholar.org/paper/Buchwald%E2%88%92Hartwig-Amination-of-Aryl-Halides-with-in-G%C3%B3rski-Siek/338c7159c991b106093510e1320092120e326b5c]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.reagentguides.
- ResearchGate. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [URL: https://www.researchgate.net/publication/372787889_An_Evolving_Role_of_Piperazine_Moieties_in_Drug_Design_and_Discovery]
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. BenchChem. [URL: https://www.benchchem.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
- Wang, Y., et al. (2007). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. ResearchGate. [URL: https://www.researchgate.
- LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/17%3A_Organometallic_Compounds/17.
- Ghosh, J., & Cooks, R. G. (2017). Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/sc/c7sc01487f]
- E-Journal of Chemistry. (2020). Piperazine derivatives of boronic acids – potential bifunctional biologically active compounds. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/nj/d0nj02111b]
- Wiley Online Library. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/open.202500366]
- ResearchGate. (2015). Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. [URL: https://www.researchgate.net/publication/282343999_Synthesis_and_characterization_of_a_series_of_phenyl_piperazine_based_ligands]
- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [URL: https://www.mdpi.com/1420-3049/29/1/25]
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/piperazines.shtm]
- Revue Roumaine de Chimie. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [URL: https://revroum.lew.ro/wp-content/uploads/2019/02/Art_21.pdf]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Application Note: Efficient Cross-Coupling of 2-(Piperazin-1-yl)phenylboronic Acid
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Overcoming steric hindrance, catalyst poisoning, and protodeboronation in ortho-amino functionalized aryl boronic acids.
Abstract & Strategic Importance
2-(Piperazin-1-yl)phenylboronic acid represents a high-value but synthetically challenging building block. It allows for the direct installation of the N-aryl piperazine motif—a "privileged structure" found in numerous GPCR ligands (e.g., Aripiprazole) and kinase inhibitors.
However, this molecule presents a "Perfect Storm" of three mechanistic failures in standard Suzuki-Miyaura couplings:
-
Catalyst Poisoning: The secondary amine (
nitrogen) of the piperazine strongly coordinates to Palladium, arresting the catalytic cycle. -
Protodeboronation: The ortho-amino group facilitates rapid C-B bond cleavage under basic conditions via intramolecular proton transfer.
-
Steric Hindrance: The ortho-substitution pattern significantly retards the transmetallation step.
This guide provides two validated protocols: a Robust Route (using Boc-protection) for scale-up, and a Rapid Route (using Buchwald Precatalysts) for high-throughput screening (HTS).
Mechanistic Analysis & Failure Modes
Understanding why standard conditions (e.g.,
The "Triangle of Interference"
The unprotected piperazine moiety interferes with the catalytic cycle at multiple points.
Optimization Strategy
To overcome these barriers, we must decouple the amine reactivity from the cross-coupling event.
| Variable | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |
| Ligand | SPhos or XPhos | Bulky biaryl phosphines create a "pocket" that facilitates transmetallation of hindered substrates and prevents amine coordination. | |
| Catalyst Source | SPhos Pd G2 | Precatalysts ensure rapid generation of active | |
| Base | Anhydrous or weak bases minimize the concentration of free hydroxide, reducing protodeboronation rates. | ||
| Solvent | DMF, MeOH | Toluene/Water or Dioxane | Biphasic systems regulate base solubility; non-coordinating solvents prevent competitive binding. |
Experimental Protocols
Protocol A: The Robust Route (Boc-Protected)
Recommended for scale-up (>1g) or when the coupling partner is expensive. Concept: Masking the secondary amine as a tert-butyl carbamate (Boc) eliminates catalyst poisoning and reduces hydrophilicity.
Step 1: In-situ Protection (Optional but Recommended)
If the Boc-protected boronic acid is not commercially available, protect the crude material:
-
Suspend 2-(piperazin-1-yl)phenylboronic acid (1.0 equiv) in THF/Water (1:1).
-
Add
(2.5 equiv) followed by (1.2 equiv). -
Stir at RT for 4 hours. Acidify carefully to pH 5 with 1M HCl (avoid lower pH to prevent deboronation) and extract with EtOAc.
Step 2: Cross-Coupling[1][2]
-
Setup: Charge a reaction vial with
-Boc-2-(piperazin-1-yl)phenylboronic acid (1.2 equiv), Aryl Halide (1.0 equiv), and (3.0 equiv). -
Catalyst: Add
(5 mol%) or SPhos Pd G2 (2 mol%). -
Solvent: Add degassed 1,4-Dioxane/Water (4:1) . Concentration: 0.2 M.
-
Reaction: Heat to 80°C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with brine. Purify via silica gel chromatography.
-
Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM to reveal the free piperazine.
Protocol B: The Rapid Route (Direct Coupling)
Recommended for High-Throughput Screening (HTS) or rapid analog synthesis. Concept: Use a highly active "Buchwald G2/G3" precatalyst to force the reaction to completion before the boronic acid decomposes.
Workflow Diagram
Detailed Methodology
-
Vessel: Use a microwave vial or a sealed tube equipped with a magnetic stir bar.
-
Reagents:
-
Aryl Bromide/Chloride (1.0 equiv, 0.5 mmol)
-
2-(Piperazin-1-yl)phenylboronic acid (1.5 equiv) — Excess is crucial due to protodeboronation.
-
SPhos Pd G2 (0.02 equiv / 2 mol%)
- (finely ground, 3.0 equiv)
-
-
Solvent: Add n-Butanol or Toluene/Water (10:1) (2.5 mL).
-
Note: n-Butanol helps solubilize the polar amino-boronic acid while maintaining a high boiling point.
-
-
Execution:
-
Sparge with Nitrogen/Argon for 2 minutes.
-
Seal and heat to 80°C (oil bath) or 100°C (Microwave, 30 mins).
-
-
Purification (Catch & Release):
-
The product contains a basic amine. Load the crude reaction mixture (diluted in MeOH) onto an SCX-2 (Strong Cation Exchange) cartridge.
-
Wash with MeOH (removes non-basic impurities/catalyst).
-
Elute product with 2M
in MeOH .
-
Troubleshooting Guide
| Observation | Diagnosis | Remediation |
| Mass Spec shows [M-B(OH)2 + H] (Ar-H) | Protodeboronation | Lower temperature to 60°C; Increase catalyst loading to 5 mol%; Switch to anhydrous base ( |
| No Reaction (Starting Material remains) | Catalyst Poisoning | Ensure SPhos/XPhos is used (monodentate phosphines like |
| Black Precipitate (Pd Black) | Catalyst Decomposition | Oxygen leak. Ensure rigorous degassing. Add 1 mol% free SPhos ligand to stabilize the active species. |
| Low Yield with Aryl Chlorides | Oxidative Addition Failure | Switch ligand to XPhos or RuPhos , which are more electron-rich and better suited for chlorides. |
References
-
Buchwald Precatalysts for Hindered Substrates: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[3] Journal of the American Chemical Society. [Link] Significance: Establishes SPhos Pd G2 as the standard for unstable/hindered boronic acids.
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society. [Link] Significance: Explains the base-catalyzed decomposition mechanism of heteroatom-substituted boronic acids.
-
SPhos Ligand Efficacy: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[4] Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link] Significance: Details why dialkylbiaryl phosphines (SPhos) work for ortho-substituted systems.
-
General Review of Suzuki Coupling Side Reactions: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link] Significance: Comprehensive guide on boronic acid stability and selection.
Sources
- 1. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 2-(Piperazin-1-yl)phenylboronic Acid in Cross-Coupling Architectures
Executive Summary & Molecule Analysis
2-(Piperazin-1-yl)phenylboronic acid represents a "privileged scaffold" in medicinal chemistry, combining the biaryl structural motif common in CNS/oncology targets with a solubilizing piperazine tail. However, it presents a "Perfect Storm" of synthetic challenges:
-
Steric Hindrance: The ortho-piperazine group significantly retards the transmetallation step.
-
Catalyst Poisoning: The secondary amine (piperazine NH) and the aniline-like nitrogen can competitively bind to Palladium.
-
Protodeboronation: Ortho-heteroatoms accelerate the hydrolytic cleavage of the C-B bond, often leading to the des-borylated byproduct (1-phenylpiperazine) faster than the cross-coupling occurs.
This guide provides a field-tested protocol to overcome these barriers using Ligand-Accelerated Catalysis (LAC) .
Chemical Profile
| Property | Specification | Implication for Synthesis |
| CAS | 1218992-76-7 | Reference identifier.[1][2][3] |
| Structure | Ortho-substituted Phenylboronic Acid | High steric demand; requires bulky, electron-rich ligands. |
| State | Zwitterionic Solid | Likely exists as an internal salt or boroxine trimer. Must be activated. |
| pKa | ~8.5 (Piperazine NH) | Basic enough to interfere with Lewis Acidic Pd centers. |
Critical Handling & Pre-Activation (The "Trustworthiness" Pillar)
Most failures with this reagent stem from incorrect assumption of stoichiometry due to dehydration.
The Boroxine Equilibrium
Like most boronic acids, this molecule spontaneously dehydrates to form a cyclic trimer (boroxine) upon storage.
-
Impact: If you weigh 1.0 equivalent assuming it is the monomer (boronic acid), you are actually adding ~1.5 equivalents of boron species (since the boroxine is lighter per boron unit).
-
Protocol: It is recommended to use the reagent as is but calculate stoichiometry based on the monomer molecular weight, effectively adding a slight excess.
-
Re-hydration: The Suzuki mechanism requires the boronic acid species. The reaction solvent system must contain water to hydrolyze the boroxine back to the reactive boronic acid in situ.
Core Protocol: SPhos-Driven Suzuki-Miyaura Coupling
Rationale:[2][4] We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . Its extreme steric bulk facilitates reductive elimination (forming the hindered biaryl bond), while its electron-rich nature speeds up oxidative addition.[5] Crucially, the bulk prevents the piperazine amine from binding to the Pd center.
Materials
-
Nucleophile: 2-(Piperazin-1-yl)phenylboronic acid (1.2 - 1.5 equiv)
-
Electrophile: Aryl Bromide or Chloride (1.0 equiv)
-
Catalyst: SPhos Pd G2 (0.02 - 0.05 equiv)
-
Alternative: Pd(OAc)₂ (0.05 equiv) + SPhos (0.10 equiv)
-
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
-
Charge the Vessel: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and SPhos Pd G2 (2-5 mol%).
-
Note: If the aryl halide is a liquid, add it after the solvent.
-
-
Add Base: Add K₃PO₄ (3.0 equiv).
-
Why Phosphate? Carbonate bases (K₂CO₃) can sometimes be too weak to activate hindered boronic acids, while hydroxides (NaOH) can accelerate protodeboronation. Phosphate is the "Goldilocks" zone.
-
-
Degas (Critical): Cap the vial with a septum. Evacuate under high vacuum and backfill with Nitrogen or Argon (repeat 3x).
-
Reason: Oxygen promotes homocoupling of the boronic acid, wasting your expensive reagent.
-
-
Solvent Addition: Syringe in degassed 1,4-Dioxane and Water (4:1 ratio). Concentration should be roughly 0.1 M to 0.2 M relative to the halide.
-
Reaction: Heat to 80°C - 100°C for 4–12 hours.
-
Monitoring: Check LCMS. Look for the product mass. If you see a mass corresponding to [M-B(OH)2 + H], protodeboronation is occurring.
-
-
Workup:
-
Cool to RT.
-
Dilute with EtOAc and wash with water.
-
Scavenging (Crucial): The free piperazine NH loves to hold onto Palladium. Treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol or DMT) for 30 mins before filtration.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Mechanistic Visualization
The following diagram illustrates the specific pathway and how SPhos overcomes the "Ortho-Effect."
Caption: The SPhos ligand creates a protective pocket (steric bulk) that facilitates the difficult Transmetallation step, minimizing the window for Protodeboronation.
Troubleshooting & Optimization Matrix
If the standard protocol yields <50%, consult this logic tree.
| Observation | Diagnosis | Corrective Action |
| Starting Material (Halide) remains | Catalyst death or inactivity. | Switch to XPhos Pd G2 . XPhos is even bulkier and more stable than SPhos. |
| Boronic Acid consumed, no Product | Protodeboronation (Hydrolysis). | 1. Lower Temp to 60°C.2. Switch solvent to n-Butanol (anhydrous conditions sometimes help, but require Cs₂CO₃).3. Add CuCl (1.0 equiv) to mediate "Copper-effect" coupling. |
| Homocoupling (Ar-Ar) | Oxygen leak. | Degas more thoroughly. Ensure Boronic Acid is added in excess (1.5 equiv). |
| Low Solubility | Zwitterionic aggregation. | Switch solvent to DMF/Water or DMSO . |
The "Nuclear Option": Protection
If the free amine is absolutely intractable (binding Pd), use the Boc-protected analog: 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]phenylboronic acid (CAS: 915770-01-3). The Boc group removes the zwitterionic character and prevents N-coordination. Deprotect with TFA/DCM after the coupling.
Decision Logic for Experiment Design
Caption: Rapid decision matrix for optimizing reaction conditions based on LCMS feedback.
References
-
SPhos/XPhos Ligand Development
-
Protodeboronation Mechanisms
-
Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-catalyzed protodeboronation of arylboronic acids and esters." J. Am. Chem. Soc.[6]2010 , 132, 13100–13112.
-
-
General Suzuki-Miyaura Review
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[7] Chem. Rev.1995 , 95, 2457–2483.
-
-
Handling of Boronic Acids (Boroxine Equilibrium)
-
IUPAC Technical Report. "Boronic Acids: Preparation, Applications, and Stability."[6]
-
(General Reference for Boronic Acid properties).
-
Sources
- 1. 1218992-76-7|(2-(Piperazin-1-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. SPhos Pd G2 1375325-64-6 [sigmaaldrich.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. rose-hulman.edu [rose-hulman.edu]
Application Note & Protocols: 2-(Piperazin-1-yl)phenylboronic Acid as a Privileged Scaffold for Covalent-Reversible Kinase Inhibitor Development
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and pharmacology.
Abstract: Protein kinases are critical regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology. The development of selective and potent kinase inhibitors, however, remains a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome. This document details the strategic application of the 2-(Piperazin-1-yl)phenylboronic acid scaffold in the design of next-generation kinase inhibitors. We elucidate the dual functionality of this scaffold: the boronic acid moiety acts as a reversible covalent "warhead" targeting nucleophilic residues in the kinase active site, while the piperazine ring serves as a versatile, solvent-exposed linker for optimizing selectivity, potency, and pharmacokinetic properties. This guide provides the scientific rationale, detailed synthetic protocols, and robust biochemical and cellular assay methodologies to empower researchers in leveraging this scaffold for the discovery of novel kinase-targeted therapeutics.
Scientific Rationale: A Dual-Function Scaffold
The power of the 2-(Piperazin-1-yl)phenylboronic acid scaffold lies in the synergistic interplay between its two key components. This design philosophy addresses two primary challenges in kinase inhibitor development: achieving high potency and ensuring selectivity.
The Boronic Acid "Warhead": Reversible Covalency
Boronic acids are Lewis acids that can form reversible covalent bonds with biological nucleophiles, such as the hydroxyl group of serine or threonine residues.[1] In the context of kinase inhibition, the boron atom acts as an electrophile that can be attacked by a suitably positioned nucleophilic residue within or near the ATP-binding pocket.[2][3] This interaction forms a stable, yet reversible, tetrahedral boronate adduct.
This mechanism is advantageous because it mimics the high-energy tetrahedral transition state of the phosphotransfer reaction catalyzed by the kinase.[4] This "transition-state mimicry" can lead to inhibitors with very high affinity and potency.[2] Unlike irreversible covalent inhibitors that form permanent bonds, the reversible nature of the boronate adduct can lead to a more favorable safety profile by reducing the potential for off-target modification and idiosyncratic toxicity.
Caption: The iterative Design-Synthesize-Test-Analyze (DSTA) cycle in drug discovery.
Protocol 2.1: General Synthetic Workflow for Library Generation
This protocol describes a common and efficient method for generating a library of diverse kinase inhibitors starting from a commercially available, protected version of the scaffold. The use of a Boc-protected starting material ensures that derivatization occurs specifically at the desired nitrogen atom of the piperazine ring.
Starting Material: 2-[4-(tert-Butoxycarbonyl)piperazine-1-yl]phenylboronic acid [5]or its pinacol ester equivalent [6]for enhanced stability and compatibility with certain cross-coupling reactions.
Step 1: Boc Deprotection
-
Dissolve the starting material (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid. Trifluoroacetic acid (TFA) (4-5 eq) in DCM or hydrochloric acid (4M in dioxane) are commonly used.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used directly in the next step without further purification.
Step 2: Derivatization of the Piperazine Nitrogen (Parallel Synthesis)
-
Causality: This is the key step for generating diversity. The choice of reaction depends on the desired 'R' group. Below are two common, robust methods.
Method A: Amide Coupling
-
To a solution of the deprotected amine salt (1.0 eq) and the desired carboxylic acid (1.1 eq) in a polar aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU or HBTU (1.2 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq), to neutralize the amine salt and facilitate the coupling.
-
Stir the reaction at room temperature for 4-16 hours. Monitor progress by LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate.
-
Purify the final compound by flash column chromatography or preparative HPLC.
Method B: Reductive Amination
-
Dissolve the deprotected amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a solvent such as dichloroethane (DCE) or methanol.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).
-
If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir at room temperature for 6-24 hours. Monitor by LC-MS.
-
Quench the reaction with saturated sodium bicarbonate solution, extract with an organic solvent, dry, and concentrate.
-
Purify the final product by flash column chromatography or preparative HPLC.
Caption: General synthetic workflow for creating a diverse inhibitor library.
Biochemical Evaluation of Novel Inhibitors
Once a library of compounds has been synthesized, the next critical step is to determine their ability to inhibit the target kinase. A robust, quantitative biochemical assay is essential. [7]
Protocol 3.1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol uses the ADP-Glo™ Kinase Assay (Promega) as an example, a widely used method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. [8][9] Principle: The assay is performed in two steps. First, the kinase reaction occurs. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity.
Materials:
-
Target Kinase (recombinant, purified)
-
Kinase Substrate (specific peptide or protein for the target kinase)
-
Synthesized Inhibitors (dissolved in DMSO)
-
ATP (at a concentration near the Kₘ for the target kinase)
-
Kinase Reaction Buffer (e.g., 25 mM HEPES, 10 mM MgAc, 1 mM DTT, 0.01% BSA) [8]* ADP-Glo™ Assay System (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of your synthesized inhibitors in DMSO. Typically, an 11-point, 3-fold dilution series is made, starting at 100 µM. Dispense a small volume (e.g., 1 µL) of each inhibitor concentration into the wells of the assay plate. Include DMSO-only wells as a "no inhibitor" (100% activity) control.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and reaction buffer.
-
Add this mix to the wells containing the inhibitors.
-
Prepare a "no enzyme" control well to determine background signal.
-
Initiate the reaction by adding ATP to all wells. The final reaction volume is typically 10-25 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60-180 minutes). [8]3. ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
-
Signal Generation: Add a double volume of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the kinase activity by 50%.
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the average of the "no inhibitor" (DMSO) controls to 100% activity and the average of a high-concentration inhibitor control to 0% activity.
-
Plot the % activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
| Compound ID | R-Group Modification | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) |
| Scaffold | -H | >10,000 | >10,000 |
| XYZ-001 | 4-methoxybenzoyl | 550 | 8,700 |
| XYZ-002 | 3-pyridinylmethyl | 75 | 4,500 |
| XYZ-003 | 3-chloro-4-fluorophenyl | 12 | 1,200 |
| Staurosporine | (Positive Control) | 5 | 15 |
Table 1: Example of SAR data table for a series of synthesized inhibitors against a target and an off-target kinase.
Cellular Activity Assessment
A potent biochemical inhibitor must be able to enter cells and engage its target in a physiological context. Cellular assays are crucial for validating lead compounds. [10]
Protocol 4.1: Cellular Proliferation Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell line known to be dependent on the target kinase signaling pathway.
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Synthesized inhibitors (dissolved in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well clear tissue culture plates.
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the inhibitors (similar to the biochemical assay). Include DMSO-only (vehicle) controls.
-
Incubation: Return the plate to the incubator and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. Observe the formation of purple precipitate in the cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Similar to the biochemical assay, normalize the absorbance data and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition). A strong correlation between biochemical IC₅₀ and cellular GI₅₀ suggests good cell permeability and on-target activity.
References
- National Center for Biotechnology Information. (n.d.). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. PubMed Central.
- Dereddi, H. R., et al. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI.
- McAuley, E. M., Bradke, T. A., & Plopper, G. E. (2011). Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration.
- National Center for Biotechnology Information. (n.d.). Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. PubMed Central.
- Di Pilato, P., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences.
- CymitQuimica. (n.d.). (2-(Piperidin-1-yl)phenyl)boronic acid.
- AChemBlock. (n.d.). 2-[4-(tert-Butoxycarbonyl)piperazine-1-yl]phenylboronic acid 97%.
- ChemicalBook. (n.d.). 2-(piperazin-1-yl)phenylboronic acid.
- Kruger, H. G., et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry.
- Alfa Chemistry. (n.d.). 2-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester.
- Sigma-Aldrich. (n.d.). (4-(Piperazin-1-yl)phenyl)boronic acid.
- Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
- National Institutes of Health. (n.d.). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors.
- National Center for Biotechnology Information. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PubMed Central.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Scilit. (n.d.). The medicinal chemistry of piperazines: A review.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. PubMed Central.
- MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- FLORE. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Royal Society of Chemistry. (n.d.). Piperazine derivatives of boronic acids – potential bifunctional biologically active compounds. New Journal of Chemistry.
- Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ.
- Royal Society of Chemistry. (2023). RESEARCH ARTICLE. RSC Medicinal Chemistry.
- Drug Target Review. (2016). New horizons in next-generation small molecule kinase inhibitors.
- BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design.
- ResearchGate. (n.d.). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 5. 2-[4-(tert-Butoxycarbonyl)piperazine-1-yl]phenylboronic acid 97% | CAS: 915770-01-3 | AChemBlock [achemblock.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Analysis of Piperazine Derivatives: From Designer Drugs to API Impurities
Executive Summary & Strategic Approach
Piperazine derivatives (e.g., 1-Benzylpiperazine [BZP], 1-(3-chlorophenyl)piperazine [mCPP], and pharmaceutical intermediates) represent a unique analytical challenge. Structurally, they are secondary amines characterized by high polarity and basicity (pKa values typically ~5.3 and ~9.7).
The Analytical Paradox:
-
Reversed-Phase (C18) Failure: Due to their polarity, piperazines often elute in the void volume (
) of standard C18 columns, leading to ion suppression in LC-MS and poor integration in UV. -
GC-MS Tailing: As secondary amines, they exhibit strong hydrogen bonding with silanol groups in GC liners, causing severe peak tailing unless derivatized.
This guide moves beyond standard "cookbook" methods to provide a strategic decision framework for method selection, prioritizing Hydrophilic Interaction Liquid Chromatography (HILIC) for bioanalysis and Derivatization-GC-MS for forensic confirmation.
Method Selection Decision Matrix
Before selecting a protocol, evaluate the physicochemical state of your analyte and the matrix complexity.
Figure 1: Analytical decision tree for piperazine derivatives based on matrix and sensitivity requirements.
Protocol A: LC-MS/MS using HILIC (Bioanalysis Gold Standard)
Rationale: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for piperazines. It utilizes a water-layer mechanism on a polar stationary phase, retaining polar bases without aggressive ion-pairing reagents that contaminate MS sources.
Chromatographic Conditions
-
Column: Amide-HILIC or Zwitterionic-HILIC (e.g., 2.1 x 100 mm, 1.7 µm).
-
Why: The amide functionality interacts with the protonated nitrogen of the piperazine ring, ensuring retention.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Critical Control: pH must be acidic to protonate the piperazine, facilitating cation-exchange interactions with the stationary phase.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
-
0.0 min: 95% B (High organic start is mandatory for HILIC)
-
5.0 min: 60% B
-
6.0 min: 60% B
-
6.1 min: 95% B (Re-equilibration is critical in HILIC; allow 3-4 mins).
-
MS/MS Detection Parameters (ESI+)
Piperazines ionize readily in ESI positive mode (
| Compound | Precursor ( | Product 1 (Quant) | Product 2 (Qual) | Collision Energy (eV) | Mechanism |
| BZP (Benzylpiperazine) | 177.1 | 91.1 | 134.1 | 25 | Loss of piperazine ring (Tropylium ion formation) |
| TFMPP | 231.1 | 188.1 | 145.1 | 20 | Loss of propyl group / Ring cleavage |
| mCPP | 197.1 | 154.1 | 118.0 | 22 | Chlorophenyl retention |
| IS (BZP-d7) | 184.1 | 98.1 | 139.1 | 25 | Deuterated Internal Standard |
Protocol B: GC-MS with Acylation (Forensic Confirmation)
Rationale: Direct injection of piperazines leads to peak tailing. Derivatization with Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA) acylates the secondary amine, improving volatility and peak shape.
Derivatization Workflow
Safety Warning: Anhydrides are corrosive and moisture-sensitive. Perform in a fume hood.
-
Evaporation: Evaporate 100 µL of sample extract to dryness under Nitrogen at 40°C.
-
Reagent Addition: Add 50 µL Ethyl Acetate + 50 µL TFAA (Trifluoroacetic Anhydride).
-
Incubation: Cap vial tightly. Incubate at 70°C for 20 minutes .
-
Chemistry: The anhydride reacts with the secondary amine (
) to form an amide ( ).
-
-
Drying: Evaporate to dryness under Nitrogen (removes excess acid).
-
Reconstitution: Reconstitute in 100 µL Ethyl Acetate.
-
Injection: 1 µL Splitless.
GC Parameters[2]
-
Column: 5% Phenyl-arylene (e.g., DB-5MS), 30m x 0.25mm.
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Temp Program: 60°C (1 min) → 20°C/min → 280°C (hold 3 min).
-
Detection: SIM Mode (Target ions will shift by +97 Da for TFAA derivatives).
Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE
For biological matrices (plasma/urine), simple protein precipitation is often insufficient due to matrix effects. Mixed-Mode Cation Exchange (MCX) is the gold standard for extracting basic piperazines.
Figure 2: Solid Phase Extraction (SPE) workflow using Mixed-Mode Cation Exchange (MCX) cartridges.
Critical Step Explanation:
-
Load (Acidic): Sample is acidified (pH < 4). Piperazine is positively charged (
) and binds to the sulfonate groups of the sorbent. -
Wash (Organic): Methanol removes neutral interferences (fats/lipids) while the piperazine remains ionically bound.
-
Elute (Basic): 5% Ammonium Hydroxide neutralizes the piperazine (
), breaking the ionic bond and releasing the drug into the organic solvent.
References
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Institutes of Health (PMC). Available at: [Link]
-
Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds (HILIC). American Pharmaceutical Review. Available at: [Link]
-
Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs (TFAA/PFPA). National Institutes of Health (PMC). Available at: [Link]
-
Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Technologies Application Note. Available at: [Link]
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI Molecules. Available at: [Link][2][3][4][5][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Suzuki Coupling Reactions: A Technical Support Center for Troubleshooting
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this cornerstone of modern organic synthesis. Here, we move beyond simple protocols to explore the causality behind common failures, offering expert insights and validated strategies to get your reactions back on track.
Section 1: The Non-Starter - Why Is My Reaction Not Working?
One of the most frequent and frustrating issues is a complete lack of product formation or yields that are disappointingly low. This section addresses the critical factors that can lead to a stalled reaction.
Q1: I've assembled my Suzuki coupling, but after hours of stirring, I only see starting materials. What's the most likely culprit?
A1: When a Suzuki reaction fails to initiate, the issue can almost always be traced back to the catalyst's activity, the integrity of your reagents, or suboptimal reaction conditions.[1] Let's break down the primary suspects.
-
The Palladium Catalyst: The heart of the Suzuki reaction is the palladium catalyst, which must be in the active Pd(0) oxidation state to enter the catalytic cycle.[2] If you are using a Pd(II) precatalyst (like Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can sometimes be inefficient. Furthermore, oxygen can oxidize the active Pd(0) species, effectively killing the catalyst before it even begins.[1]
-
Reagent Quality: The stability of your boronic acid is paramount. Boronic acids are susceptible to decomposition, particularly a side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3][4] This is especially problematic for electron-deficient or certain heteroaromatic boronic acids.[5][6] Always use fresh, high-purity boronic acids or consider more stable alternatives like boronate esters (e.g., pinacol esters) or MIDA boronates.[3][7]
-
The Role of the Base: The base is not just a passive ingredient; it's a crucial activator. Its primary role is to form a boronate species from the boronic acid, which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[8][9][10] If the base is weak, impure, or not soluble enough in the reaction medium, this activation step will fail.[10][11]
Section 2: Navigating the Maze of Side Reactions
Even when your reaction proceeds, the desired product can be contaminated with significant byproducts, complicating purification and reducing your overall yield. Understanding and mitigating these side reactions is key to a successful outcome.
Q2: My desired product is forming, but I'm also seeing a significant amount of a byproduct from the homocoupling of my boronic acid. How can I suppress this?
A2: The formation of a biaryl byproduct derived from the coupling of two boronic acid molecules is a classic Suzuki side reaction known as homocoupling.[12] This is primarily driven by the presence of oxygen in your reaction mixture.[12] Oxygen can facilitate the oxidation of the boronic acid, leading to this undesired pathway.
To minimize homocoupling, rigorous exclusion of oxygen is critical. Ensure your solvent is thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for an extended period or by employing several freeze-pump-thaw cycles.[1] Additionally, maintaining a positive pressure of an inert atmosphere throughout the reaction is essential. In some cases, the slow addition of the boronic acid can also help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[5]
Q3: I'm observing the formation of a dehalogenated or protodeboronated byproduct. What causes this and how can I prevent it?
A3: The appearance of arenes corresponding to your starting materials is a clear indication of either dehalogenation of the organohalide or protodeboronation of the organoboron reagent.[1]
-
Dehalogenation: This occurs when the organohalide starting material loses its halogen atom, which is replaced by a hydrogen atom.[12] This side reaction can be promoted by certain bases, especially strong ones like alkoxides, or by protic solvents like alcohols, which can act as hydride sources.[13] To mitigate this, consider switching to a weaker inorganic base like K₂CO₃ or K₃PO₄ and using an aprotic solvent.[13]
-
Protodeboronation: As mentioned earlier, this is the cleavage of the carbon-boron bond.[4] This is often catalyzed by the presence of water and base.[3] Using fresh, high-quality boronic acids or more stable derivatives is the most effective preventative measure.[5][6] Minimizing the amount of water in the reaction (unless it is intentionally part of a biphasic system) can also be beneficial. Some studies have also shown that certain bulky phosphine ligands can paradoxically accelerate protodeboronation.[14]
Section 3: Optimization and Advanced Troubleshooting
When standard conditions fail, a systematic approach to optimizing your reaction is necessary. This section provides detailed protocols and logical workflows to guide your efforts.
Q4: My reaction is sluggish with a sterically hindered substrate. What parameters should I focus on to improve the reaction rate and yield?
A4: Sterically hindered substrates present a significant challenge, primarily by slowing down the oxidative addition and reductive elimination steps of the catalytic cycle.[15] To overcome this, a multi-pronged optimization strategy is required.
-
Ligand Selection is Key: For sterically demanding couplings, the choice of phosphine ligand is paramount. Bulky, electron-rich ligands are known to accelerate both oxidative addition and reductive elimination.[15] Consider switching from simple ligands like PPh₃ to more sophisticated biaryl phosphine ligands such as SPhos or XPhos, or other bulky ligands like P(t-Bu)₃.[13][15]
-
Base and Solvent Synergy: A stronger base, such as K₃PO₄ or Cs₂CO₃, is often more effective for challenging couplings as it can accelerate the transmetalation step.[10] The choice of solvent can also play a significant role. Aprotic polar solvents like dioxane or THF are common choices. For particularly insoluble substrates, a biphasic system (e.g., toluene/water) with a phase-transfer catalyst can be beneficial.[11]
-
Temperature and Concentration: Increasing the reaction temperature can often overcome the activation energy barrier for sluggish reactions. However, be mindful that higher temperatures can also lead to catalyst decomposition and an increase in side reactions.[1][13] Increasing the concentration of your reactants can also favor the desired bimolecular reaction.
Experimental Protocol: Ligand Screening for a Challenging Suzuki Coupling
This protocol outlines a systematic approach to screen different phosphine ligands to identify the optimal choice for a difficult coupling.
Materials:
-
Aryl Halide (1.0 mmol)
-
Boronic Acid (1.2 mmol)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol)
-
Phosphine Ligands (e.g., SPhos, XPhos, P(t-Bu)₃; 0.02-0.04 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, Degassed Solvent (e.g., Dioxane, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a series of oven-dried reaction vials, add the aryl halide, boronic acid, and base.
-
In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precatalyst and each phosphine ligand.
-
Add the palladium precatalyst solution to each reaction vial, followed by the respective phosphine ligand solution.
-
Add the degassed solvent to each vial.
-
Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).
-
Monitor the reactions at regular intervals (e.g., 1, 4, and 12 hours) by taking small aliquots for analysis by LC-MS or GC-MS.[15]
-
Upon completion, cool the reactions, quench with water, and extract with an organic solvent.
-
Analyze the crude product mixtures to determine the yield of the desired product and identify any major side products.
| Ligand Class | Specific Ligand | Relative Activity (Illustrative) | Key Features |
| Biaryl Phosphines | SPhos, XPhos | Very High | Bulky and electron-rich, excellent for hindered substrates.[15] |
| Dialkylbiaryl Phosphines | RuPhos | High | Effective for a broad range of substrates.[5] |
| Trialkyl Phosphines | P(t-Bu)₃ | High | Very electron-rich, good for electron-rich aryl chlorides.[16] |
| Ferrocenyl Phosphines | dppf | Moderate to High | Good general-purpose ligand, often used in robust conditions.[13] |
This table provides a general comparison; optimal performance is highly substrate-dependent.[10][15]
Logical Troubleshooting Workflow
When faced with a failed reaction, a logical, step-by-step approach is the most efficient way to identify and solve the problem.
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
Section 4: FAQs - Quick Answers to Common Problems
-
Q: Can I run my Suzuki coupling open to the air?
-
Q: My boronic acid is old. Can I still use it?
-
A: It's risky. Older boronic acids are prone to decomposition.[7] It's best to use fresh material or purify the old batch before use.
-
-
Q: What is the black precipitate that sometimes forms in my reaction?
-
A: This is often "palladium black," which is aggregated, inactive palladium metal. It can form if the ligand concentration is too low or if the catalyst decomposes at high temperatures.[1]
-
-
Q: How can I monitor the progress of my reaction?
References
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). Retrieved February 19, 2026, from [Link]
-
why use base in suzuki coupling - Find China manufacturer and supplier - HZPT Blog. (2024, March 4). Retrieved February 19, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 19, 2026, from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3). Retrieved February 19, 2026, from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. (n.d.). Retrieved February 19, 2026, from [Link]
-
Suzuki reaction: easy mechanism,application - Chemistry Notes. (2022, August 13). Retrieved February 19, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 19, 2026, from [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. (n.d.). Retrieved February 19, 2026, from [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. (2018, November 8). Retrieved February 19, 2026, from [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023, August 9). Retrieved February 19, 2026, from [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2025, August 5). Retrieved February 19, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved February 19, 2026, from [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development - ACS Publications. (2017, December 8). Retrieved February 19, 2026, from [Link]
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA. (n.d.). Retrieved February 19, 2026, from [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - Semantic Scholar. (2025, December 15). Retrieved February 19, 2026, from [Link]
-
Protodeboronation - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). Retrieved February 19, 2026, from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5). Retrieved February 19, 2026, from [Link]
-
Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021, September 17). Retrieved February 19, 2026, from [Link]
-
Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
-
Problems with Suzuki coupling : r/Chempros - Reddit. (2025, June 14). Retrieved February 19, 2026, from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. (2020, December 15). Retrieved February 19, 2026, from [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014, July 7). Retrieved February 19, 2026, from [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. (2025, November 17). Retrieved February 19, 2026, from [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace. (2021, November 19). Retrieved February 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.hzpt.com [blog.hzpt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. azom.com [azom.com]
- 18. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Suzuki-Miyaura Coupling Optimization
Status: Active Operator: Senior Application Scientist Ticket ID: SMC-OPT-2026
Mission Statement
Welcome to the Suzuki-Miyaura Technical Support Hub. This guide is not a textbook; it is a dynamic troubleshooting interface designed to resolve specific experimental failures. We synthesize mechanistic causality with field-proven protocols to salvage your reaction yields.
Module 1: The "Engine" – Catalyst & Ligand Selection[1]
Q1: My reaction stalls with aryl chlorides or electron-rich aryl bromides. How do I boost oxidative addition?
Diagnosis: The oxidative addition (OA) of the C-X bond to Pd(0) is the rate-determining step for deactivated electrophiles. Standard catalysts like Pd(PPh₃)₄ often lack the electron density required to break these strong bonds.
Solution: Switch to electron-rich, bulky phosphine ligands or Precatalyst systems .[1]
-
Mechanism: Electron-donating alkyl groups on the phosphorus increase the electron density on the Palladium center, accelerating OA. Bulkiness promotes the formation of the active mono-ligated Pd(0) species [1].
Recommended Systems:
| Substrate Class | Recommended Ligand/Catalyst | Why? |
|---|---|---|
| Aryl Chlorides | XPhos or SPhos (Buchwald G3/G4 Precatalysts) | High electron density facilitates OA; biaryl backbone stabilizes the catalyst. |
| Sterically Hindered | SPhos or RuPhos | "Dialkylbiaryl" architecture creates a pocket that allows coupling of ortho-substituted arenes. |
| Heterocycles | XPhos or A-taPhos | Excellent for heteroaryl chlorides which can poison non-specialized catalysts. |
| General Purpose | Pd(dppf)Cl₂ | Robust, air-stable, works well for standard aryl bromides/iodides. |
Q2: I see rapid catalyst precipitation (Palladium Black) and low conversion. What is happening?
Diagnosis: Catalyst decomposition.[2] The active Pd(0) species is unstable and has aggregated into inactive bulk metal. This often happens if the ligand concentration is too low or the ligand is oxidizing.
Troubleshooting Protocol:
-
Switch to Precatalysts: Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4). These are air-stable Pd(II) species that reduce to the active Pd(0)L species only within the reaction vessel, preventing premature death [2].
-
Check Solvent Degassing: Oxygen oxidizes phosphine ligands to phosphine oxides, stripping the Pd of its stabilizing ligands. Sparging with Argon for 20 minutes is mandatory.
-
Add "Dummy" Ligand: If using Pd(OAc)₂, add excess ligand (Ligand:Pd ratio of 2:1 or 4:1) to shift the equilibrium away from aggregation.
Module 2: The "Fuel" – Boron Reagents & Transmetallation[5][6]
Q3: My boronic acid is disappearing, but I'm getting dehalogenated starting material (Ar-H) instead of product.
Diagnosis: Protodeboronation . The C-B bond is hydrolyzed by the base/solvent system before transmetallation can occur. This is common with electron-poor, vinyl, or 2-heteroaryl boronic acids [3].
Self-Validating Fixes:
-
Strategy A: The "Slow Release" Method. Switch to MIDA boronates or Potassium Organotrifluoroborates (R-BF₃K) . These hydrolyze slowly in situ, keeping the concentration of the free boronic acid low relative to the catalyst, favoring the coupling cycle over the decomposition pathway.
-
Strategy B: Anhydrous Conditions. Use Cs₂CO₃ or K₃PO₄ in anhydrous dioxane or toluene. While water accelerates transmetallation, it is the enemy of unstable boronic acids.
-
Strategy C: Copper Co-catalysis. For 2-pyridyl boronates, add Cu(I) salts (e.g., CuCl) to facilitate a "double transmetallation" (B -> Cu -> Pd).
Q4: I am observing significant homocoupling of the boronic acid (Ar-Ar).
Diagnosis: Oxidative homocoupling. This is driven by the presence of Oxygen or high concentrations of the boronic acid relative to the halide.
Corrective Actions:
-
Rigorous Exclusion of O₂: Verify your Schlenk line vacuum/backfill cycles.
-
Syringe Pump Addition: Add the boronic acid solution slowly over 1 hour. This keeps the instantaneous concentration low, statistically favoring the cross-coupling event.
Module 3: The "Environment" – Base & Solvent Effects[6][7][8]
Q5: How do I choose the correct base?
Logic: The base plays a dual role: it activates the boronic acid (forming a boronate "ate" complex) and facilitates the removal of the halide from the Pd(II) center [4].
Base Selection Matrix:
| Base | Strength/Solubility | Best Use Case |
|---|---|---|
| Na₂CO₃ (aq) | Moderate / High | Standard substrates. Cheap, effective.[3] Requires biphasic solvent (e.g., Toluene/EtOH/H₂O). |
| K₃PO₄ (s) | Mild / Low (in org) | Sensitive functional groups (esters, nitriles). Often used as a slurry in dioxane/water. |
| Cs₂CO₃ | Moderate / High (in org) | Sterically hindered couplings or anhydrous conditions. Improved solubility in DMF/Dioxane. |
| KF / TBAF | Unique | Silanols or Trifluoroborates . Fluoride activates the B-F bond. |
| TlOH / Ba(OH)₂ | Strong | "The Nuclear Option." Accelerates transmetallation dramatically but is toxic/corrosive. |
Visualizing the Failure Points
The following diagram maps the catalytic cycle to specific failure modes, allowing you to pinpoint where your reaction is breaking down.
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle highlighting critical failure nodes (Red) and the corresponding mechanistic fixes.
Standard Operating Procedure (SOP): General Screening Protocol
When a reaction fails, do not guess. Run this standardized 4-reaction screen to identify the limiting factor.
Conditions: 0.1 mmol scale, 80°C, 12 hours. Solvent: Dioxane/H₂O (9:1).
| Entry | Catalyst (5 mol%) | Base (2 eq) | Purpose |
| A | Pd(PPh₃)₄ | Na₂CO₃ | Baseline: Checks if standard conditions work. |
| B | Pd(dppf)Cl₂ | K₃PO₄ | Robustness: Tests bidentate ligand stability and milder base. |
| C | XPhos Pd G4 | K₃PO₄ | Activity: Tests high-activity system for chlorides/sterics. |
| D | Pd(OAc)₂ + SPhos | Cs₂CO₃ | Sterics/Solubility: Tests bulky ligand with soluble base. |
Analysis:
-
If A fails but C works: The issue is Oxidative Addition .
-
If All fail with starting material recovery: Check Solvent Degassing or Reagent Purity .
-
If All fail with dehalogenation: The issue is Protodeboronation .
Decision Tree: Optimization Logic
Caption: Figure 2. Logic flow for diagnosing reaction outcomes based on crude NMR/LCMS analysis.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research.
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science.
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanistic Insights. Journal of the American Chemical Society.
-
Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions.[1][2][4][5][6][7] Springer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry [mdpi.com]
Technical Support Center: Stability and Handling of 2-(Piperazin-1-yl)phenylboronic Acid
Welcome to the technical support guide for 2-(Piperazin-1-yl)phenylboronic acid. This document is designed for researchers, medicinal chemists, and process scientists who utilize this versatile building block in their synthetic endeavors. Our goal is to provide in-depth, field-proven insights into the stability of this reagent, helping you troubleshoot common issues and optimize your reaction conditions for maximum success. The unique ortho-piperazinyl moiety presents both opportunities for intramolecular stabilization and challenges related to its basicity, which this guide will explore in detail.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and behavior of 2-(Piperazin-1-yl)phenylboronic acid.
Q1: What are the primary degradation pathways for 2-(Piperazin-1-yl)phenylboronic acid under typical reaction conditions?
A1: Like many arylboronic acids, this compound is susceptible to two main degradation pathways:
-
Protodeboronation: This is the most common undesired side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding phenylpiperazine as a byproduct.[1] This process is often accelerated under the basic and aqueous conditions frequently used in Suzuki-Miyaura cross-coupling reactions.[2]
-
Oxidation: In the presence of oxygen or other oxidizing agents, the boronic acid can be converted to the corresponding phenol, 2-(piperazin-1-yl)phenol.[3][4] This is a significant concern if reactions are not performed under a properly inert atmosphere.
The presence of the basic piperazine ring introduces an additional layer of complexity, which is discussed in the next question.
Q2: How does the ortho-piperazinyl group specifically affect the stability of the boronic acid?
A2: The ortho-piperazinyl group has a dual and competing influence on the molecule's stability:
-
Potential for Intramolecular Stabilization: The nitrogen atom of the piperazine ring can form a dative bond (B-N coordination) with the empty p-orbital of the boron atom. This intramolecular coordination can shield the boron center from external reagents and increase its stability, a phenomenon observed in other ortho-substituted arylboronic acids like benzoxaboroles.[3][5]
-
Accelerated Protodeboronation via Zwitterion Formation: The basic nitrogen of the piperazine can be protonated, especially under neutral or slightly acidic pH, forming a zwitterionic species. Such zwitterions, particularly in basic heteroaromatic boronic acids, have been shown to undergo rapid, unimolecular protodeboronation.[1] Therefore, pH control is critical when working with this reagent.
Q3: What are the ideal storage conditions for solid 2-(Piperazin-1-yl)phenylboronic acid?
A3: To ensure long-term viability, the solid reagent should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place (e.g., a refrigerator at 2-8°C).[6] This minimizes exposure to moisture and oxygen, which can lead to hydrolysis and oxidation, respectively.
Q4: Is the Boc-protected analog, 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenylboronic acid, a more stable alternative?
A4: Yes, in many cases, the N-Boc protected version offers significantly enhanced stability.[7][8] The Boc group effectively "masks" the basicity of the distal piperazine nitrogen. This prevents the formation of the problematic zwitterionic species that can accelerate protodeboronation.[1] Furthermore, the Boc-protected analog often exhibits improved solubility in common organic solvents used for cross-coupling reactions.
Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
This guide provides a structured approach to diagnosing and solving common problems encountered when using 2-(Piperazin-1-yl)phenylboronic acid in Suzuki-Miyaura cross-coupling.
| Problem / Observation | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low yield of the desired coupled product with significant formation of phenylpiperazine. | Protodeboronation. This is often the primary cause of low yields.[1] | 1. Optimize the Base: Switch from strong bases (e.g., NaOH, KOtBu) to milder inorganic bases like K₃PO₄ or Cs₂CO₃.[9] Rationale: Strong bases significantly increase the concentration of the highly reactive boronate anion, which is prone to protonolysis.[2] Milder bases provide a better balance between activating the boronic acid for transmetalation and minimizing protodeboronation. 2. Control Water Content: Use anhydrous solvents or a carefully controlled solvent/water mixture (e.g., Dioxane/H₂O 10:1).[9] Rationale: While a small amount of water is often necessary to solubilize the base and facilitate the catalytic cycle, excess water provides a proton source for protodeboronation. 3. Reduce Reaction Temperature: Run the reaction at the lowest temperature that still allows for efficient coupling (e.g., start at 80 °C instead of 100 °C).[9] Rationale: Protodeboronation often has a different activation energy than the desired coupling. Lowering the temperature can disproportionately slow the undesired side reaction. 4. Use a Protected Boronic Acid: Employ the N-Boc protected analog or convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[9] Rationale: These derivatives are inherently more resistant to protodeboronation. MIDA boronates are particularly effective as they provide a slow release of the active boronic acid under basic conditions.[2] |
| Formation of 2-(piperazin-1-yl)phenol as a major byproduct. | Oxidative Degradation. This indicates the presence of oxygen in the reaction system. | 1. Ensure an Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture. Use a robust inert gas (argon or nitrogen) manifold. The freeze-pump-thaw method (3 cycles) is highly effective for removing dissolved oxygen. Rationale: Palladium(0) catalysts are oxygen-sensitive, and oxygen can participate in side reactions that lead to both catalyst deactivation and oxidation of the boronic acid to a phenol.[4][9] |
| A significant amount of starting material remains, even after prolonged heating. | 1. Catalyst Inactivation. 2. Insufficient Base Strength/Solubility. | 1. Choose an Appropriate Catalyst System: For challenging couplings, consider more active catalysts with electron-rich, bulky phosphine ligands (e.g., Buchwald or Fu-type ligands).[10] Rationale: These ligands promote the rate-limiting oxidative addition step and can stabilize the active Pd(0) species. 2. Verify Base Efficacy: Ensure the chosen base is sufficiently soluble in the reaction medium. If using K₃PO₄ in a largely organic solvent, vigorous stirring is essential. Sometimes a phase-transfer catalyst can be beneficial. Rationale: The base is required to activate the boronic acid for the transmetalation step of the catalytic cycle.[11] |
| Reaction yields are inconsistent between batches. | Reagent Degradation during Storage. | 1. Verify Reagent Purity: Before use, check the purity of the boronic acid via ¹H or ¹¹B NMR, especially if the container has been opened multiple times. Rationale: Boronic acids can slowly degrade on the shelf if not stored under strictly anhydrous and inert conditions.[12] 2. Use Freshly Opened Reagents: For critical reactions, always use a fresh bottle of the boronic acid and high-purity, anhydrous solvents. |
Visualization of Key Degradation Pathways
The following diagram illustrates the competing pathways of productive Suzuki Coupling versus the undesired protodeboronation, highlighting the problematic zwitterionic intermediate.
Caption: Competing pathways for 2-(Piperazin-1-yl)phenylboronic acid.
Troubleshooting Logic Flowchart
Use this flowchart to systematically diagnose issues in your reaction.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for monitoring stability and performing a robust Suzuki-Miyaura coupling.
Protocol 1: Quantitative Monitoring of Protodeboronation by ¹H NMR
This method uses an internal standard to quantify the conversion of the starting boronic acid to its protodeboronated byproduct over time.
-
Prepare the Internal Standard Stock Solution: Accurately weigh a stable, inert compound with a clean NMR signal that does not overlap with your analyte signals (e.g., 1,3,5-trimethoxybenzene). Dissolve it in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) to make a stock solution of known concentration (e.g., 0.05 M).
-
Set up the Reaction: Run your Suzuki coupling reaction as planned in a reaction vessel that allows for easy sampling (e.g., a three-neck flask with a septum).
-
Initial Time Point (t=0): Before heating, withdraw a precise aliquot of the reaction mixture (e.g., 50 µL). Immediately quench it in an NMR tube containing a precise volume of the internal standard stock solution (e.g., 500 µL).
-
Time Course Sampling: At regular intervals (e.g., 1 hr, 2 hr, 4 hr, etc.), repeat step 3.
-
Acquire and Analyze Spectra: Acquire a quantitative ¹H NMR spectrum for each sample.
-
Calculation: Integrate a characteristic signal for the starting boronic acid, the protodeboronated byproduct, and the internal standard. The ratio of the byproduct integral to the internal standard integral will show its formation over time, allowing you to assess the rate and extent of protodeboronation under your specific conditions.[9]
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Degradation
This protocol is a robust starting point designed to minimize common side reactions.
-
Reagent Preparation:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), 2-(Piperazin-1-yl)phenylboronic acid (1.2 mmol, 1.2 eq.), and finely powdered K₃PO₄ (2.5 mmol, 2.5 eq.).
-
Add a magnetic stir bar.
-
Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.06 mmol, 6 mol%)).
-
-
Solvent Degassing:
-
In a separate flask, degas your solvent mixture (e.g., 1,4-dioxane/water 10:1, 5 mL) by sparging with argon for 30 minutes or by using three freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
Evacuate and backfill the Schlenk flask containing the solids with argon three times.
-
Add the degassed solvent mixture via syringe.
-
-
Execution and Monitoring:
-
Heat the reaction mixture with vigorous stirring to 80-90 °C.
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
-
Workup:
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
-
Al-Zoubi, R. M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Li, W., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]
-
Sanders, B. C., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Nature Communications. [Link]
-
Wiesenbauer, D., et al. (2020). The Oxidation of Organo-Boron Compounds Using Electrochemically Generated Peroxodicarbonate. ChemSusChem. [Link]
-
Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]
-
Sanders, B. C., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]
-
Al-Zoubi, R. M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Kuivila, H. G., & Nahabedian, K. V. (1961). Electrophilic Displacement Reactions. XII. Substituent Effects in the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2016). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. [Link]
-
Mfuh, A. M., et al. (2016). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Journal of the American Chemical Society. [Link]
-
Bar-Ad, O., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Šícho, V., et al. (2019). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
-
Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
C&EN. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. C&EN. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Pi, C., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]
-
van der Meer, J. Y., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Radboud Repository. [Link]
-
Neto, B. A. D., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
Sporzyński, A., et al. (2018). Piperazine derivatives of boronic acids – potential bifunctional biologically active compounds. New Journal of Chemistry. [Link]
-
O'Brien, P., et al. (2011). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
-
Whitehead, D. C., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. [Link]
-
Kramer, N. (n.d.). Piperazic Acid Synthesis. Bowers Lab. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Kumar, A., et al. (2016). Exploring the membrane fluidity of phenyl boronic acid functionalized polymersomes using the FRAP technique and their application in the pH-sensitive release of curcumin. New Journal of Chemistry. [Link]
-
General, T. S., et al. (2022). Thermal stability and protective properties of phenylphosphonic acid on Cu(111). Physical Chemistry Chemical Physics. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Isaad, J., et al. (2025). Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[9]uril guests: experimental and computational insights into supramolecular binding. RSC Advances. [Link]
-
Reddy, T. S., et al. (2016). 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. New Journal of Chemistry. [Link]
-
ChemWhat. (n.d.). 4-(4-BOC-piperazin-1-yl)phenylboronic acid. ChemWhat. [Link]
-
Noreen, S., et al. (2021). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. ResearchGate. [Link]
-
Ghosh, S., et al. (2025). Two Cocrystals of Phenazine with Different Phenylboronic Acids. MDPI. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. (2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)boronic acid | 1256355-29-9 [sigmaaldrich.com]
- 7. 2-[4-(tert-Butoxycarbonyl)piperazine-1-yl]phenylboronic acid 97% | CAS: 915770-01-3 | AChemBlock [achemblock.com]
- 8. 4-(4-BOC-piperazin-1-yl)phenylboronic acid - 457613-78-4 - Structure, Synthesis, Properties [organoborons.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Piperazin-1-yl)phenylboronic Acid Derivatives
Introduction: The "Push-Pull" Challenge
You are likely encountering difficulties because 2-(piperazin-1-yl)phenylboronic acid derivatives represent a "perfect storm" of chemical functionality. You are not just purifying an organic molecule; you are managing a zwitterionic equilibrium .
-
The Base (Piperazine): The secondary amine (
) is a strong nucleophile and Lewis base. -
The Acid (Boronic Acid): The boron center is a Lewis acid.
-
The Interaction (Wulff-Type): In the ortho position, the piperazine nitrogen often coordinates datively to the boron (
). While this stabilizes the molecule against oxidation, it complicates chromatography by altering the effective polarity and .
This guide is divided into two operational workflows based on the fate of the boron atom in your reaction.
Module 1: Diagnostic Decision Matrix
Before selecting a protocol, identify your product class. The purification strategy diverges strictly based on whether the boronic acid moiety is consumed (e.g., Suzuki coupling) or retained (e.g., Amide coupling on the piperazine tail).
Figure 1: Decision matrix for selecting the appropriate purification workflow. The presence of the boron atom dictates whether standard amine purification (Protocol A) or specialized zwitterion handling (Protocol B) is required.
Module 2: Protocol A (Boron Consumed / Suzuki Products)
Context: You have performed a Suzuki-Miyaura coupling. The product is a 2-(piperazin-1-yl)biaryl. Primary Issue: Palladium contamination and removal of unreacted boronic acid.
The "Catch and Release" Strategy
Standard silica chromatography often fails here because the piperazine tail streaks or binds irreversibly to acidic silanols.
Step-by-Step Protocol:
-
Scavenging (Crude):
-
Add SiliaMetS® Thiol or DMT-functionalized silica (0.5 eq relative to Pd) to the crude reaction mixture.
-
Stir at 40°C for 30 mins. Filter through Celite.
-
Why: The free piperazine amine can coordinate Pd, making it harder to wash away with water. Thiol scavengers outcompete the amine for Pd binding.
-
-
SCX-2 Solid Phase Extraction (The "Magic" Step):
-
Use a Strong Cation Exchange (SCX-2) cartridge (sulfonic acid modified silica).
-
Load: Dissolve crude in MeOH/DCM (1:1). Load onto the column.
-
Wash: Flush with 100% MeOH.
-
Result: Neutral impurities (protodeboronated byproducts, phosphine oxides) wash through. The basic piperazine product is retained ionically.
-
-
Elute: Flush with 2M
in MeOH.-
Result: The ammonia displaces the product, releasing it in high purity.
-
-
-
Final Polish:
-
If flash chromatography is still needed, use DCM:MeOH:NH4OH (90:9:1) on standard silica. The ammonium hydroxide is critical to deactivate silanols.
-
Module 3: Protocol B (Boron Retained / Functionalization)
Context: You reacted the piperazine nitrogen (e.g., amide coupling) but kept the
Critical Warning: Protodeboronation
The ortho-amino group accelerates protodeboronation (cleavage of the C-B bond) via an intramolecular mechanism, especially in aqueous base.
-
Avoid: High pH (>10) and high temperature.
-
Avoid: Strong acidic modifiers (TFA) in LCMS, which can catalyze hydrolysis.
Purification Options
Option 1: The "Pinacol Lifeboat" (Recommended)
If the free boronic acid is too difficult to purify, convert it to a pinacol ester in situ.
-
Add 1.1 eq Pinacol and
to your crude reaction. Stir for 1 hour. -
The resulting boronate ester is non-polar and stable.
-
Purify via standard Flash Chromatography (Hexane/EtOAc).
-
Recovery: If you need the free acid, hydrolyze the ester after purification using sodium periodate (
) in aqueous acetone/HCl.
Option 2: Reverse Phase Chromatography (C18)
If you must purify the free acid:
-
Stationary Phase: C18 or Phenyl-Hexyl.
-
Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use TFA; it is too strong and promotes degradation).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 0% B (highly aqueous) to elute salts, then ramp slowly.
-
Note: The product will likely elute as a broad peak due to the boroxine-boronic acid equilibrium.
Module 4: Troubleshooting & FAQs
Q1: My NMR spectrum shows broad peaks and incorrect integration. Is my product impure?
A: Not necessarily. Boronic acids exist in equilibrium with their dehydrated trimer (boroxine).
-
The Fix: Add 1-2 drops of
(deuterated water) to your NMR tube (e.g., in or ). -
Mechanism: The
hydrolyzes the boroxine back to the monomeric boronic acid species, sharpening the peaks.
Q2: I see a major impurity with Mass = (Product - 80). What is it?
A: This is the protodeboronated product (Ar-H).[1]
-
Cause: The C-B bond was cleaved.[2][3] This often happens if the reaction pH was too high (catalyzing the formation of the boronate anion, which is the unstable species) or if the reaction ran too long.
-
Prevention: Lower the base equivalents in your Suzuki coupling (use
instead of ) or switch to anhydrous conditions.
Q3: Why is my yield low in the Suzuki coupling?
A: Catalyst Poisoning. The piperazine nitrogen is a good ligand for Palladium. It competes with your phosphine ligands, shutting down the catalytic cycle.
-
Solution: Use a protected piperazine (e.g., N-Boc-piperazine boronic acid). Remove the Boc group after the cross-coupling using 4M HCl in Dioxane. This is the most robust method for industrial scale-up.
Module 5: Mechanistic Visualization
Understanding the instability of your molecule is key to handling it. The diagram below illustrates the "Danger Zone" where the ortho-nitrogen facilitates the destruction of the C-B bond.
Figure 2: The pathway to protodeboronation.[1] The formation of the tetrahedral boronate anion (facilitated by base) renders the C-B bond susceptible to cleavage. The ortho-nitrogen can stabilize the transition state via hydrogen bonding, accelerating decomposition.
References
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.[1][4][5] Journal of the American Chemical Society, 143(36), 14814–14826.[4] Link[5]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[6] (Standard reference for Boroxine/Boronic acid equilibrium).
-
SiliCycle Application Note. (2025). Scavenging of Palladium from Amine-Containing APIs using SiliaMetS®. Link
-
Waters Corporation. (2024). Developing a Separation for Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note 720007389. Link
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phenylboronic acid modified solid-phase extraction column: Preparation, characterization, and application to the analysis of amino acids in sepia capsule by removing the maltose - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Arylboronic Acids vs. Boronic Esters in Cross-Coupling
[1]
Executive Summary: The Reactivity-Stability Trade-off[2]
In high-throughput experimentation (HTE) and process chemistry, the choice between an arylboronic acid (ArB(OH)₂ ) and a boronic ester (ArB(OR)₂ ) is rarely arbitrary. It represents a fundamental trade-off between kinetic reactivity and species stability .
-
Arylboronic Acids: The kinetic "sprinters." They exhibit superior atom economy and faster transmetallation rates in standard aqueous-base conditions but suffer from protodeboronation and variable stoichiometry due to boroxine formation.
-
Boronic Esters (e.g., Bpin): The "slow-release" reservoirs.[1] They offer superior shelf-stability and lipophilicity. However, in most Suzuki-Miyaura cycles, they act as pro-nucleophiles that must hydrolyze in situ before transmetallation can occur, often creating a kinetic bottleneck.
Mechanistic Divergence: The "Hydrolysis Gap"
Contrary to early assumptions, boronic esters (specifically pinacol esters) rarely transmetallate directly to Palladium in standard aqueous/base conditions. Recent kinetic studies (Hartwig, Lloyd-Jones) confirm that hydrolysis is the gatekeeper .
The Two Dominant Pathways
-
The Oxo-Palladium Pathway (Dominant for Acids): The base reacts with the Pd(II) halide to form a monomeric L-Pd(Ar)-OH species. The neutral boronic acid reacts with this hydroxo-complex. This is kinetically fast (
). -
The Boronate Pathway (Dominant for Esters): The ester must first hydrolyze to the acid or form a boronate "ate" complex. Sterically bulky esters (Bpin) react negligibly until they hydrolyze to the acid.
Visualization: The Kinetic Bottleneck
The following diagram illustrates the "Hydrolysis Gap" where Boronic Esters (Bpin) are sequestered in a pre-equilibrium step, while Boronic Acids enter the catalytic cycle directly.
Figure 1: The mechanistic entry points.[2][3][4][5] Note that Ar-B(pin) must cross the 'Hydrolysis Gap' to participate effectively in the oxo-palladium transmetallation cycle.
Critical Performance Data
A. Transmetallation Kinetics
In stoichiometric studies comparing phenylboronic acid vs. phenyl-Bpin reacting with [Pd(P(o-tol)3)(Ph)(OH)]:
-
Boronic Acid: Reacts immediately (< 5 minutes) at -40 °C.
-
Pinacol Ester: Shows negligible reaction under identical conditions without added water/base to force hydrolysis.
-
Implication: If your catalyst dies quickly (short lifetime), Bpin may react too slowly to achieve high turnover.
B. Stability Profile (Protodeboronation)
Protodeboronation (
-
Mechanism: The reaction typically proceeds via the boronate anion
. -
The "Slow Release" Advantage: Because Bpin hydrolyzes slowly, it keeps the standing concentration of the vulnerable boronate anion low.
-
Data: For 2,6-difluorophenyl boron species (highly unstable):
-
Acid:
min (pH 13, 70°C). -
Ester (Bpin):
min (Under same conditions). -
Note: The ester is not inherently stable; it is simply a "slow feeder" of the acid.
-
C. Atom Economy & Purification
| Feature | Boronic Acid (Ar-B(OH)₂) | Pinacol Ester (Ar-Bpin) |
| Atom Economy | High. Waste is Boric acid/Salts. | Low. Generates pinacol (MW 118) waste. |
| Purification | Difficult. Polar, streaks on silica. | Excellent. Non-polar, silica stable. |
| Stoichiometry | Variable. Commercial samples often contain 30-70% boroxine anhydride. Hard to weigh precisely. | Precise. Monomeric and easy to weigh. |
| Solubility | Poor in non-polar solvents (Toluene, Hexane). | High solubility in most organic solvents. |
Experimental Protocols
Protocol A: High-Reactivity Coupling (For Stable Substrates)
Use this for standard aryl-aryl couplings where the boronic acid is stable.
-
Reagents: 1.0 equiv Aryl Halide, 1.2-1.5 equiv Arylboronic Acid , 2.0 equiv
. -
Solvent: Dioxane/Water (4:1). The water is critical to solubilize the inorganic base and prevent boroxine formation.
-
Catalyst: 1-3 mol% Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Procedure:
-
Charge solids into a vial.
-
Degas solvents (sparge with
for 10 min) and add. -
Heat to 80°C.
-
Checkpoint: Monitor by LCMS at 1 hour. Reaction should be near completion due to fast transmetallation.
-
Protocol B: "Slow-Release" Coupling (For Unstable Substrates)
Use this for polyfluoroaryl, 2-pyridyl, or heterocyclic boronates prone to protodeboronation.
-
Reagents: 1.0 equiv Aryl Halide, 1.5 equiv Aryl-Bpin , 3.0 equiv
(Mild base). -
Solvent: n-Butanol/Water (5:1) or THF/Water (10:1).
-
Rationale: The biphasic mixture and mild base ensure slow hydrolysis of Bpin.
-
Procedure:
-
Pre-heat the Aryl Halide and Catalyst mixture to reaction temperature (e.g., 90°C).
-
Dropwise Addition: Dissolve the Ar-Bpin in the organic solvent and add it via syringe pump over 2 hours.
-
Mechanism: This mimics "Slow Release," keeping the concentration of free boronic acid below the threshold for rapid protodeboronation but high enough for transmetallation.
-
Decision Logic: Which Reagent to Choose?
Use the following logic flow to select the optimal reagent for your campaign.
Figure 2: Decision Matrix for Boron Reagent Selection.
References
-
Mechanistic Studies on Transmetallation: Carrow, B. P.; Hartwig, J. F.[5][6] "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." J. Am. Chem. Soc.[6]2011 , 133, 2116.[6] Link
-
Protodeboronation Kinetics: Hayes, H. L. D.; Lloyd-Jones, G. C. et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis."[1] J. Am. Chem. Soc.[6]2021 , 143, 16302. Link[7]
-
Slow Release Strategy: Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chem. Soc. Rev.2014 , 43, 412. Link
-
Boroxine Equilibrium: Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials; Wiley-VCH, 2011 . Link
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembites.org [chembites.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Structural Validation of 2-(Piperazin-1-yl)phenylboronic Acid Derivatives
This guide provides a comprehensive comparison of analytical methodologies for the definitive structural validation of 2-(Piperazin-1-yl)phenylboronic acid derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow.
Introduction: The Significance of Structural Integrity
2-(Piperazin-1-yl)phenylboronic acid and its derivatives represent a burgeoning class of compounds in medicinal chemistry and organic synthesis. The unique combination of the piperazine moiety, a common pharmacophore found in numerous FDA-approved drugs, and the versatile phenylboronic acid group makes these molecules valuable as building blocks for novel therapeutics and complex molecular architectures.[1][2][3] Their applications range from inhibitors of enzymes like β-lactamases to key intermediates in Suzuki-Miyaura cross-coupling reactions.[4][5]
Given their potential biological activity and synthetic utility, unambiguous structural verification is not merely an academic exercise; it is a prerequisite for reliable, reproducible research and a cornerstone of any regulatory submission. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and flawed structure-activity relationship (SAR) studies. This guide details a multi-pronged analytical approach, where orthogonal techniques are used to create a self-validating system for structural confirmation.
The Gold Standard: Single-Crystal X-ray Crystallography
For absolute structural proof, single-crystal X-ray crystallography is unparalleled. It provides a precise three-dimensional map of the atoms in a molecule, unequivocally defining connectivity, stereochemistry, and bond lengths/angles.
Expertise & Experience: While other techniques provide inferential data about a structure, crystallography provides direct observation. For 2-(piperazin-1-yl)phenylboronic acid derivatives, this is crucial for several reasons. Firstly, it confirms the intramolecular geometry, including the planarity of the phenyl ring and the chair conformation of the piperazine ring. Secondly, it reveals intermolecular interactions, such as hydrogen bonding involving the boronic acid's hydroxyl groups and the piperazine's nitrogen atoms, which govern the crystal packing and can influence physical properties like solubility.[6] In medicinal chemistry, co-crystallizing a derivative with its target protein can elucidate the precise binding mode, guiding further rational drug design.[4][7][8] The primary challenge is growing a high-quality single crystal, which can be a significant bottleneck.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system. Employ slow evaporation, vapor diffusion, or cooling techniques to encourage the formation of single, well-ordered crystals.
-
Crystal Mounting: Carefully select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern.
-
Structure Solution: The diffraction pattern is processed to determine the electron density map of the asymmetric unit.
-
Structure Refinement: An atomic model is built into the electron density map and refined using least-squares procedures to achieve the best fit with the experimental data.[6]
The Workhorse: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and commonly used tool for elucidating the structure of organic molecules in solution. A combination of 1D and 2D NMR experiments provides a detailed picture of the molecular framework.
Expertise & Experience: For 2-(piperazin-1-yl)phenylboronic acid derivatives, a suite of NMR experiments is essential. ¹H NMR confirms the presence and ratio of different proton types (aromatic vs. aliphatic), while ¹³C NMR maps the carbon skeleton. The true diagnostic power comes from specialized nuclei and 2D techniques. ¹¹B NMR is critical; it directly probes the boron atom. The chemical shift in ¹¹B NMR can distinguish between the trigonal planar boronic acid and the tetrahedral boronate ester or adduct, providing insight into the compound's state in solution.[9][10] 2D experiments like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) link protons to their directly attached carbons and to carbons 2-3 bonds away, respectively. This allows for the unambiguous assignment of every signal and pieces the molecular puzzle together.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube.
-
¹H NMR: Acquire a standard proton spectrum. Check for characteristic signals: aromatic protons (typically δ 7-8 ppm), piperazine protons (δ 2.5-3.5 ppm), and the boronic acid -OH protons (often a broad singlet, which disappears upon D₂O exchange).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe all carbon environments.
-
¹¹B NMR: Acquire a proton-decoupled boron spectrum. The chemical shift (typically δ 19-30 ppm for trigonal boronic acids) confirms the presence and electronic environment of the boron atom.[10]
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish the connectivity of the molecule. For example, HMBC correlations from the piperazine protons to the phenyl ring carbons will definitively confirm the C-N bond.
The Confirmation Tool: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, serving as a critical checkpoint for the proposed structure.
Expertise & Experience: The key advantage of MS is its ability to confirm the elemental composition. High-resolution mass spectrometry (HRMS) can provide a mass measurement accurate to several decimal places, allowing for the confident determination of the molecular formula. A unique and powerful diagnostic feature for these compounds is the natural isotopic distribution of boron: ~20% ¹⁰B and ~80% ¹¹B.[11] This results in a characteristic M+1 peak that is approximately 25% the intensity of the molecular ion (M) peak for ions containing a single boron atom, providing a clear signature for a boron-containing compound.[12] The choice of ionization technique is important; Electrospray Ionization (ESI) is often preferred for these polar, non-volatile molecules as it is a soft ionization method that typically keeps the molecule intact.[13]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.
-
Infusion/Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Use an appropriate ionization source (e.g., ESI in positive ion mode) to generate gas-phase ions.
-
Mass Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺). Verify that its measured mass corresponds to the calculated exact mass of the proposed formula within a narrow tolerance (e.g., < 5 ppm). Observe the characteristic boron isotopic pattern.
Comparative Analysis of Validation Techniques
A multi-technique approach is essential for a self-validating system. Data from each method should corroborate the others. The molecular formula from HRMS must be consistent with the integration and carbon count from NMR, which in turn must match the 3D arrangement determined by X-ray crystallography.
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography | HPLC |
| Primary Information | Atomic connectivity, solution-state structure | Molecular formula, elemental composition | Unambiguous 3D solid-state structure | Purity, quantification |
| Key Strengths | Detailed structural framework, ¹¹B observation | High sensitivity, exact mass, boron isotope pattern | "Gold Standard" for absolute structure | Excellent for purity assessment |
| Key Limitations | Lower sensitivity, complex spectra | Provides no connectivity information | Requires high-quality single crystals | Indirect structural information |
| Sample State | Solution | Solution/Solid | Single Crystal | Solution |
| Typical Amount | 5-10 mg | < 1 mg | < 1 mg | < 1 mg |
| Expert Insight | Essential for full assignment of complex derivatives. | The isotopic pattern is a rapid, powerful confirmation of boron's presence. | Indispensable for stereochemical assignment and studying binding modes. | Crucial for ensuring the sample purity before other, more detailed analyses.[5][14] |
Conclusion: A Recommended Workflow
For any novel 2-(piperazin-1-yl)phenylboronic acid derivative, a hierarchical and synergistic validation strategy is recommended.
-
Purity Assessment: Begin with HPLC to ensure the sample is of high purity (>95%) before committing to more extensive characterization.
-
Initial Confirmation: Use HRMS to quickly confirm the molecular weight and verify the presence of boron through its isotopic signature.
-
Detailed Structural Elucidation: Employ a comprehensive suite of NMR experiments (¹H, ¹³C, ¹¹B, COSY, HSQC, HMBC) to piece together the complete molecular structure in solution.
-
Absolute Proof: For novel scaffolds, key intermediates, or final compounds intended for advanced biological studies, obtain a single-crystal X-ray structure for absolute, unambiguous proof.
By integrating these orthogonal techniques, researchers can build a self-validating dossier of evidence that confirms the structure of their 2-(piperazin-1-yl)phenylboronic acid derivatives with the highest degree of scientific integrity and confidence.
References
-
Tondi, D., Calò, S., & Costi, M. P. (2010). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Zhang, W., & Jin, Y. (2009). Mass spectrometric analysis for organic boron compounds. 2009 International Conference on Environmental Science and Information Application Technology. [Link]
-
Cianchetta, G., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Infectious Diseases. [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research. [Link]
-
Rasheed, S., et al. (2021). Identification, crystallization, and first X-ray structure analyses of phenyl boronic acid-based inhibitors of human carbonic anhydrase-II. Journal of Molecular Structure. [Link]
-
Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry. [Link]
-
Pegg, M., et al. (2013). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. [Link]
-
van den Broek, M. A. J. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. HAN University of Applied Sciences. [Link]
-
Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Note. [Link]
-
Cragg, R. H., & Weston, A. F. (1973). Doubly Charged Ions in the Mass Spectra of Some Organoboron Derivatives. Journal of the American Chemical Society. [Link]
- Litzow, M. R., & Spalding, T. R. (1973). Mass Spectrometry of Metal Compounds. Elsevier.
-
Ellis, G. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
-
Leśniak, D., et al. (2020). Piperazine derivatives of boronic acids – potential bifunctional biologically active compounds. New Journal of Chemistry. [Link]
-
Griffiths, J., et al. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]
-
U.S. Borax. (2023). The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications. Borates Today. [Link]
-
Ellis, G. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Request PDF on ResearchGate. [Link]
-
Ahmed, M., & Kumar, S. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series. [Link]
-
Synak, A., et al. (2025). Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[6]uril guests: experimental and computational insights into supramolecular binding. RSC Advances. [Link]
-
Tircso, G., et al. (2023). Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes. Journal of Inorganic Biochemistry. [Link]
-
Ahmed, M., & Kumar, S. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]
-
Synak, A., et al. (2025). Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[6]uril guests: experimental and computational insights into supramolecular binding. RSC Publishing. [Link]
-
Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
Sources
- 1. Piperazine derivatives of boronic acids – potential bifunctional biologically active compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]
- 13. researchgate.net [researchgate.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Spectroscopic Profiling & Utility Guide: 2-(Piperazin-1-yl)phenylboronic Acid
Executive Summary
2-(Piperazin-1-yl)phenylboronic acid (hereafter 2-PPBA ) is a bifunctional building block characterized by a unique ortho-relationship between a Lewis acidic boronic center and a Lewis basic piperazine nitrogen. Unlike its meta or para isomers, 2-PPBA exhibits dynamic intramolecular B–N coordination (Wulff-type interaction), which fundamentally alters its spectroscopic signature, solubility, and reactivity profile.
This guide provides a technical roadmap for researchers utilizing 2-PPBA in medicinal chemistry (e.g., kinase inhibitor synthesis) or sensor development. We compare it directly against its primary commercial alternative—the Pinacol Ester derivative—and provide validated protocols to overcome common analytical artifacts such as boroxine formation.
Structural Dynamics: The Ortho-Effect
To interpret the spectroscopy of 2-PPBA , one must understand the equilibrium between its open (trigonal planar) and closed (tetrahedral) forms.
The B–N Interaction Mechanism
In solution, the lone pair of the piperazine nitrogen (
Figure 1: Structural equilibrium of 2-PPBA. The B–N interaction protects the boron center from oxidation but complicates NMR interpretation.
Comparative Analysis: Free Acid vs. Alternatives
When selecting a reagent for synthesis, the choice often lies between the Free Acid (2-PPBA ) and its Pinacol Ester (2-PPBA-Pin ).
Table 1: Performance & Property Comparison
| Feature | 2-PPBA (Free Acid) | 2-PPBA-Pin (Pinacol Ester) | 4-Isomer (Para-analog) |
| CAS Registry | 1150114-77-2 (Generic) | 915770-01-3 (Boc-protected) | 513246-99-6 |
| 11B NMR Shift | 10–18 ppm (Broad, solvent dependent) | ~28–32 ppm (Sharp) | ~29–31 ppm |
| Suzuki Reactivity | High (Rapid transmetallation) | Moderate (Requires hydrolysis) | High |
| Atom Economy | Excellent (High active mass %) | Poor (Pinacol waste) | Excellent |
| Purification | Difficult (Streaks on Silica) | Easy (Stable on Silica) | Difficult |
| Solubility | Polar solvents (MeOH, DMSO, H2O) | Non-polar (DCM, EtOAc, Toluene) | Polar solvents |
| Stability | Prone to dehydration (Boroxine) | Hydrolytically stable | Prone to dehydration |
Expert Insight: Use 2-PPBA-Pin for multistep synthesis where intermediate purification is required. Use 2-PPBA (Free Acid) for final-step convergent coupling to maximize yield and minimize byproduct removal, provided you use the HPLC-MS Monitoring Protocol below.
Spectroscopic Characterization Guide
A. Nuclear Magnetic Resonance (NMR)
The B–N interaction renders the Boron nucleus highly shielded compared to typical arylboronic acids.
-
11B NMR (128 MHz):
-
Expectation: A broad signal centered between 12–18 ppm indicates the existence of the coordinate B–N bond (tetrahedral character).
-
Comparison: If the signal appears at 29–30 ppm , the B–N bond is ruptured (likely by competing solvent coordination, e.g., in Pyridine-d5).
-
Protocol Tip: Use quartz NMR tubes for trace analysis to eliminate the broad background boron signal inherent in borosilicate glass.
-
-
1H NMR (400 MHz, DMSO-d6):
-
Piperazine Ring: The protons adjacent to the aniline nitrogen (
) will be deshielded. Look for broadening of the N-H proton if the piperazine is not Boc-protected, due to exchange. -
Aromatic Region: Distinct splitting pattern for 1,2-disubstituted benzene (dd, td, td, dd).
-
B. Mass Spectrometry (MS)
Direct infusion ESI-MS of boronic acids is notoriously deceptive due to "Boroxine Artifacts."
-
The Problem: Under ESI conditions (heat/vacuum), 2-PPBA dehydrates to form a trimeric boroxine. You will likely observe
rather than . -
The Solution (The Glycerol Trick): Add 1 drop of glycerol or mannitol to your MS sample.
-
Mechanism: The diol/polyol forms a stable cyclic ester with the boronic acid in situ.
-
Result: You will observe the
adduct, confirming the monomeric species.
-
C. Fluorescence (PET Mechanism)
2-PPBA acts as a PET (Photoinduced Electron Transfer) sensor.
-
State 1 (Free): The lone pair on the piperazine nitrogen quenches the fluorescence of the phenyl ring via PET. (Non-Fluorescent)
-
State 2 (Bound/Protonated): Upon binding a diol (sugar sensing) or protonation (low pH), the lone pair is occupied. PET is blocked. (Fluorescent)
Validated Experimental Protocols
Protocol 1: Monitoring Suzuki Coupling of 2-PPBA via HPLC
Standard UV detection at 254 nm is often insufficient due to the weak chromophore of the piperazine-phenyl moiety.
-
Sample Prep: Aliquot 20 µL reaction mixture into 500 µL MeOH (Not ACN, as MeOH quenches the boroxine equilibrium).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Maintains protonation of piperazine).
-
B: Methanol + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 mins.
-
-
Detection: ESI-MS (Positive Mode).
-
Target Mass: Look for the methyl-boronate adduct
(m/z ~ 237 for 2-PPBA) if using Methanol.
-
Protocol 2: 11B NMR Sample Preparation (Artifact-Free)
-
Solvent: Use DMSO-d6 with 10% D2O .
-
Why? D2O hydrolyzes any boroxine anhydrides back to the monomeric acid, simplifying the spectrum to a single peak.
-
-
Concentration: Prepare a high concentration sample (>20 mg/mL). 11B has a fast relaxation time (quadrupolar), allowing for rapid scanning (NS = 1000 is usually sufficient).
-
Referencing: External standard of
(0.0 ppm).
References
-
Boronic Acid-Diol Complexation & 11B NMR Shifts
- Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condens
- Source: National Science Found
-
URL:[Link](Note: Generalized link to ChemRxiv source for 11B principles).
-
Stability of Boronic Esters vs.
- Title: Protodeboronation of (Hetero)
- Source: University of Edinburgh / J. Am. Chem. Soc.
-
URL:[Link]
-
Characterization of Piperazinyl-Boronic Acids
-
B-N Interaction in Ortho-Substituted Boronic Acids
-
General Boronic Acid Protecting Groups
Sources
- 1. [4-(Piperazin-1-yl)phenyl]boronic acid | C10H15BN2O2 | CID 5233013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
Performance Comparison Guide: Palladium Catalysts in Suzuki-Miyaura Coupling
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is the premier method for biaryl synthesis in drug discovery. However, the "standard" conditions often fail when applied to the complex, electron-deficient, or sterically hindered heterocycles common in modern medicinal chemistry.
This guide moves beyond the textbook definitions to provide a head-to-head performance analysis of the four dominant catalyst classes: Traditional Phosphines (e.g., Tetrakis), Ferrocenyls (e.g., dppf), Buchwald Precatalysts (e.g., XPhos Pd G4), and NHC-Complexes (e.g., Pd-PEPPSI).
The Core Challenge: The Catalytic Cycle
To select the right catalyst, one must understand where the cycle breaks down for a specific substrate.
-
Oxidative Addition: The rate-limiting step for aryl chlorides . Requires electron-rich, bulky ligands (e.g., Buchwald, NHC) to force the Pd(0) center to react.
-
Transmetallation: Often stalled by weak bases or steric bulk.
-
Reductive Elimination: The bottleneck for sterically hindered biaryls. Requires bulky ligands to "squeeze" the product out.
Figure 1: The Suzuki-Miyaura Catalytic Cycle highlighting critical failure points for different substrate classes.
Part 1: Catalyst Class Performance Analysis
The Classic: Pd(PPh3)4 (Tetrakis)
-
Status: Legacy / Baseline.
-
Mechanism: Generates Pd(PPh3)2 as the active species.
-
Pros: Cheap, widely available, established regulatory history.
-
Cons: Highly air-sensitive (requires glovebox/Schlenk line for reliability); effectively useless for unactivated aryl chlorides; poor tolerance for steric hindrance.
-
Verdict: Use only for simple aryl bromides/iodides on >10g scale where cost is the primary driver.
The Workhorse: Pd(dppf)Cl2
-
Status: Industrial Standard.
-
Mechanism: Bidentate ferrocenyl ligand creates a large bite angle, stabilizing the Pd center.
-
Pros: Air-stable (can be weighed on a bench); excellent for heteroaryl bromides; resists de-ligation better than monophosphines.
-
Cons: Sluggish oxidative addition makes it poor for aryl chlorides; moderate performance on sterically crowded systems (e.g., ortho-ortho substitution).
-
Verdict: The "Go-To" for first-pass screening of aryl bromides/iodides and boronic esters.
The Specialist: Buchwald Precatalysts (XPhos/SPhos Pd G3/G4)
-
Status: High Performance.
-
Mechanism: Dialkylbiaryl phosphine ligands (SPhos, XPhos) provide extreme electron density (facilitating oxidative addition of chlorides) and high steric bulk (forcing reductive elimination). The "G3/G4" precatalyst scaffold ensures 1:1 generation of the active L-Pd(0) species even at room temperature.
-
Pros: Unmatched for aryl chlorides and poly-ortho-substituted biaryls. Works often at RT or mild heat.
-
Cons: Expensive; removal of ligand residues can be difficult in late-stage pharma (requires scavengers).
-
Verdict: Essential for medicinal chemistry optimization and difficult substrates.[1]
The Tank: Pd-PEPPSI-IPr
-
Status: Process Chemistry Favorite.
-
Mechanism: N-Heterocyclic Carbene (NHC) ligand tightly binds Pd, preventing catalyst decomposition ("Pd black" formation). The pyridine "throw-away" ligand dissociates to activate the catalyst.
-
Pros: Extremely stable (air/moisture); very high Turnover Numbers (TON); excellent for electron-deficient heterocycles (pyridines, pyrimidines).
-
Cons: Activation can be slower than Buchwald systems; requires heat to initiate the cycle.
-
Verdict: The best choice for difficult scale-up reactions involving heteroaryl chlorides.
Part 2: Head-to-Head Data Comparison
Table 1: Substrate Compatibility Matrix
Comparison of catalyst efficacy across challenging coupling scenarios.
| Feature | Pd(PPh3)4 | Pd(dppf)Cl2 | XPhos Pd G4 | Pd-PEPPSI-IPr |
| Aryl Iodides/Bromides | Excellent | Excellent | Excellent | Excellent |
| Aryl Chlorides (Activated) | Poor | Moderate | Excellent | Excellent |
| Aryl Chlorides (Deactivated) | Fail | Poor | Excellent | Good |
| Steric Hindrance (Ortho-subst.) | Fail | Poor | Excellent | Good |
| Heteroaryl Chlorides | Poor | Good | Excellent | Excellent |
| Air Stability | Poor | Excellent | Good | Excellent |
| Typical Loading (mol%) | 1-5% | 1-3% | 0.5-2% | 0.1-1% |
Table 2: Case Study - Coupling of Heteroaryl Chlorides
Representative yields for the coupling of 2-chloro-4,6-dimethoxypyrimidine with phenylboronic acid (Difficult substrate due to electron deficiency and potential for coordination).
| Catalyst System | Conditions | Yield (%) | Notes |
| Pd(PPh3)4 | DME/H2O, Na2CO3, 80°C, 12h | <10% | Catalyst decomposition (Pd black) observed. |
| Pd(dppf)Cl2 | Dioxane/H2O, K2CO3, 90°C, 12h | 65% | Moderate conversion; required high temp. |
| XPhos Pd G4 | THF/H2O, K3PO4, 40°C, 2h | 98% | Fast reaction at low temp; complete conversion. |
| Pd-PEPPSI-IPr | Dioxane, K2CO3, 60°C, 4h | 95% | Robust; no inert atmosphere required for setup. |
Part 3: Catalyst Selection Decision Matrix
Do not guess. Use this logic flow to select the most efficient catalyst for your specific substrate.
Figure 2: Decision Tree for Palladium Catalyst Selection in Suzuki Coupling.
Part 4: Experimental Protocols
Protocol A: The "Gold Standard" Screen (XPhos Pd G4)
Use this protocol for aryl chlorides, hindered substrates, or when "standard" conditions fail. This system utilizes a weak base and mild temperatures to preserve functional groups.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G4 (0.02 equiv / 2 mol%)
-
Base: K3PO4 (0.5 M aqueous solution, 3.0 equiv)
-
Solvent: THF (Tetrahydrofuran)
Step-by-Step Workflow:
-
Setup: To a 4 mL vial equipped with a stir bar, add the Aryl Halide (0.5 mmol) and Boronic Acid (0.6 mmol).
-
Catalyst Addition: Add XPhos Pd G4 (8.5 mg, 0.01 mmol). Note: This precatalyst is air-stable and can be weighed on the bench.
-
Solvent/Base: Add THF (2.0 mL) followed by 0.5 M aqueous K3PO4 (3.0 mL).
-
Degassing (Optional but Recommended): Sparge the biphasic mixture with Nitrogen or Argon for 1 minute. Cap the vial tightly.
-
Reaction: Stir vigorously at 40 °C for 2-4 hours.
-
Tip: If the substrate is an aryl chloride, increase temperature to 60 °C.
-
-
Workup: Dilute with Ethyl Acetate (5 mL), separate phases. Dry organic layer over MgSO4, filter, and concentrate.
Protocol B: The "Robust" Heteroaryl Coupling (Pd-PEPPSI-IPr)
Use this for electron-deficient heteroaryl chlorides (e.g., chloropyridines) or when high thermal stability is required.
Reagents:
-
Heteroaryl Chloride (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPr (0.01 equiv / 1 mol%)
-
Base: K2CO3 (solid, 2.0 equiv)
-
Solvent: 1,4-Dioxane (or Toluene for higher temps)
Step-by-Step Workflow:
-
Setup: Charge a reaction tube with Heteroaryl Chloride (1.0 mmol), Boronic Acid (1.5 mmol), powdered K2CO3 (2.0 mmol), and Pd-PEPPSI-IPr (6.8 mg, 0.01 mmol).
-
Inerting: Seal the tube and purge with Nitrogen/Argon (3 cycles of vac/fill).
-
Solvent: Add anhydrous 1,4-Dioxane (4 mL) via syringe.
-
Reaction: Heat to 80 °C for 4–12 hours.
-
Note: The solution typically turns from light yellow to orange/brown as the active species is generated.
-
-
Validation: Monitor by LCMS. If conversion stalls, add a drop of water (activates the boronic acid) or increase temp to 100 °C.
References
-
Comparison of Precatalyst Performance: Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. National Institutes of Health (NIH). 2[3][4][5][2][6][7][8]
-
Pd-PEPPSI Capabilities: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. ACS Publications.[9] 9[3][4][5][2][6][7][8]
-
General Suzuki Mechanism & Catalysts: Suzuki-Miyaura Coupling - Chemistry LibreTexts. LibreTexts. 10
-
Base Selection Guide: A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.[1] 11[3][4][5][2][6][7][8]
-
XPhos Protocol: trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions. ACS Omega. 4[3][4][5][2][6][7][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Assessing the Purity of 2-(Piperazin-1-yl)phenylboronic Acid: A Comparative Technical Guide
Topic: Assessing the Purity of Synthesized 2-(Piperazin-1-yl)phenylboronic Acid Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
The analysis of 2-(Piperazin-1-yl)phenylboronic acid presents a distinct set of analytical challenges that standard quality control workflows often fail to address. As a zwitterionic molecule containing both a Lewis-acidic boronic acid moiety and a basic secondary amine (piperazine), it exhibits complex solution behaviors—most notably the Boronic Acid-Boroxine Equilibrium and Protodeboronation .
This guide objectively compares the three primary analytical methodologies—Quantitative NMR (qNMR) , HPLC-UV/MS , and Potentiometric Titration —to determine which technique provides the "absolute" purity required for pharmaceutical applications.
The Core Challenge: The "Boroxine Enigma"
Before selecting a method, one must understand the analyte's dynamic nature. Unlike standard organic small molecules, phenylboronic acids exist in a reversible equilibrium with their trimeric anhydrides (boroxines).
-
The Equilibrium: 3 × Monomer
1 × Boroxine + 3 × H₂O -
The Consequence: Standard melting point analysis is useless (broad ranges due to dehydration). Standard HPLC integration is unreliable because the boroxine and monomer may have different response factors or interconvert on the column, leading to "ghost" peaks or smearing.
-
The Ortho-Effect: The piperazine group at the ortho position introduces steric strain and potential intramolecular B–N interactions. This accelerates protodeboronation (cleavage of the C–B bond) under basic conditions or high heat, generating the impurity 1-phenylpiperazine .
Methodology Comparison
The following table contrasts the performance of the three dominant analytical techniques for this specific molecule.
| Feature | Method A: qNMR (¹H) | Method B: HPLC-UV | Method C: Potentiometric Titration |
| Primary Utility | Absolute Purity (Assay) | Impurity Profiling | Bulk Stoichiometry |
| Boroxine Handling | Excellent (Forces monomer via D₂O) | Poor (On-column equilibrium) | Moderate (Aqueous conditions) |
| Specificity | High (Distinguishes impurities) | High (Separates impurities) | Low (Non-specific acid/base) |
| Zwitterion Effect | Negligible (Solvent controlled) | High (Peak tailing issues) | High (Buffering interferes) |
| Standard Requirement | Internal Standard (e.g., Maleic Acid) | Reference Standard of Analyte | Standardized Base (NaOH) |
| Verdict | GOLD STANDARD | Essential for degradation analysis | Deprecated for high-precision work |
Detailed Experimental Protocols
Method A: The Gold Standard – Quantitative NMR (qNMR)
Why this works: By using a solvent system of DMSO-d₆ and D₂O, we force the equilibrium entirely to the monomeric boronate species, simplifying the spectrum to a single set of sharp peaks.
Reagents:
-
Solvent: DMSO-d₆ + 10% D₂O (v/v).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity). Maleic acid is chosen for its relaxation properties and distinct singlet at ~6.2 ppm, clear of the aromatic/piperazine region.
Protocol:
-
Weighing: Accurately weigh ~10 mg of the analyte (
) and ~5 mg of Maleic Acid ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Add 600 µL of the DMSO-d₆/D₂O mixture. Vortex until fully dissolved.
-
Acquisition:
-
Processing: Phase and baseline correct manually. Integrate the Maleic Acid singlet (set to 2H) and a distinct aromatic proton of the analyte (e.g., the triplet at ~7.4 ppm).
Calculation:
Method B: Impurity Profiling – HPLC-UV
Why this works: While qNMR gives the absolute "assay" (how much mass is boronic acid), HPLC is required to identify what the impurities are (e.g., 1-phenylpiperazine, oxidized phenols).
The Challenge: The basic piperazine nitrogen causes severe peak tailing on standard silica columns due to silanol interactions.
Protocol:
-
Column: Waters XSelect CSH C18 (or equivalent "Charged Surface Hybrid" column to repel basic amines). 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Low pH keeps piperazine protonated and boronic acid neutral).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (piperazine backbone).
-
Sample Diluent: 50:50 Water:Acetonitrile (Avoid pure alcohol, which promotes esterification).
Data Interpretation: Look for the Protodeboronation Peak . 1-phenylpiperazine will typically elute earlier than the boronic acid due to the loss of the polar B(OH)₂ group interaction, or later depending on the specific column chemistry (C18 often retains the less polar deboronated product longer). Note: Run a standard of 1-phenylpiperazine to confirm retention time.
Visualization of Analytical Logic
The following diagrams illustrate the chemical equilibrium challenges and the decision-making workflow for assessing purity.
Diagram 1: The Boroxine Equilibrium & Analytical Impact
This diagram visualizes why standard analysis fails and how D₂O corrects it.
Caption: The reversible dehydration of boronic acids complicates analysis. Adding D₂O (Method A) forces the equilibrium to the monomer, enabling accurate quantification.
Diagram 2: The Purity Assessment Workflow
A decision matrix for selecting the correct method based on data needs.
Caption: Analytical decision matrix. qNMR is prioritized for potency assignment, while HPLC is reserved for qualitative impurity profiling.
References
-
Tokunaga, Y., et al. (2025).[2] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Waters Corporation. (2025). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Beilstein Journals. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Retrieved from [Link]
Sources
A Comparative Guide to the Kinetic Profile of 2-(Piperazin-1-yl)phenylboronic Acid in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and process development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of complex biaryl structures central to many pharmaceutical agents.[1][2] While the reaction is robust, achieving optimal efficiency, yield, and purity on a large scale requires a deep, quantitative understanding of its reaction kinetics. This is especially true when employing novel or functionalized building blocks where substituents can profoundly influence the reaction mechanism and rate.
This guide provides an in-depth look at the kinetic studies of Suzuki-Miyaura coupling, with a specific focus on 2-(Piperazin-1-yl)phenylboronic acid. This substrate is of particular interest due to the presence of a basic piperazine moiety ortho to the boronic acid. This functionality has the potential to act as an internal ligand, a base, or simply an electronic and steric modulator, offering a rich subject for kinetic comparison. We will dissect the theoretical underpinnings of the reaction kinetics, provide a validated experimental protocol for its study, and compare its performance against a panel of alternative boronic acids.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The widely accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[3][4] The overall reaction rate is determined by the slowest "rate-determining" step within this cycle, which can change depending on the specific substrates, catalyst, and conditions used.[5][6] Understanding these steps is critical to interpreting kinetic data.
The three core steps are:
-
Oxidative Addition: A Pd(0) complex inserts into the aryl-halide (Ar-X) bond. This step is generally faster for more reactive halides (I > Br > Cl) and is promoted by electron-rich ligands on the palladium catalyst.[7]
-
Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium(II) center.[1][8] The rate of transmetalation is highly sensitive to the nature of the boronic acid, the base, and the ligands. The base activates the boronic acid by converting it to a more nucleophilic "ate" complex (boronate), which facilitates the transfer.[6][9] The structure of the boronic acid, including electronic and steric effects, directly impacts the formation and reactivity of this boronate intermediate.[10][11]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3][12] Bulky ligands often accelerate this step.[1][7]
Below is a diagram illustrating the catalytic cycle and highlighting the key stages where kinetics can be modulated.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Design for Comparative Kinetic Analysis
To objectively compare the performance of different boronic acids, it is imperative to conduct kinetic experiments under rigorously controlled and identical conditions. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose, as it allows for precise quantification of reactants and products over time.[13]
Causality Behind Experimental Choices
-
Catalyst System (Pd(OAc)₂ / SPhos): We select a common and highly active catalyst system. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich phosphine ligand known to promote both oxidative addition and reductive elimination, making it less likely that these steps will be rate-limiting and thus allowing for clearer observation of differences in the transmetalation step.[7]
-
Base (K₃PO₄): A moderately strong base is chosen to ensure efficient formation of the boronate species without causing significant degradation of base-sensitive substrates.[9] The choice of base can dramatically alter the reaction mechanism and rate-determining step.[5]
-
Solvent (Dioxane/Water): A polar aprotic solvent mixture is standard for Suzuki couplings. Dioxane solubilizes the organic components and the catalyst complex, while a small amount of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[7]
-
Aryl Halide (4-bromoanisole): A moderately reactive aryl bromide is selected as the coupling partner. It is reactive enough to ensure the reaction proceeds at a measurable rate but not so reactive that the oxidative addition step becomes immeasurably fast.
Experimental Workflow for Kinetic Monitoring
The following diagram outlines a typical workflow for acquiring high-quality kinetic data using an automated sampling setup.
Caption: Workflow for kinetic analysis via automated HPLC sampling.
Detailed Experimental Protocol
-
Stock Solution Preparation:
-
Prepare a 0.5 M stock solution of 4-bromoanisole (electrophile) in 1,4-dioxane.
-
Prepare a 0.5 M stock solution of each boronic acid to be tested in 1,4-dioxane.
-
Prepare a 1.0 M stock solution of K₃PO₄ (base) in deionized water.
-
Prepare a catalyst stock solution containing Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in 1,4-dioxane.
-
-
Reaction Setup:
-
To a jacketed reactor vessel maintained at 80°C and under an inert nitrogen atmosphere, add the required volume of 1,4-dioxane to achieve the final desired concentration.
-
Add the 4-bromoanisole stock solution (1.0 eq).
-
Add the boronic acid stock solution (1.2 eq).
-
Add the K₃PO₄ aqueous stock solution (2.0 eq).
-
Allow the mixture to stir and thermally equilibrate for 10 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by injecting the catalyst stock solution (t=0).
-
Immediately begin automated sampling. At predefined intervals (e.g., every 2 minutes for the first 20 minutes, then every 5 minutes), the automated system should withdraw a 50 µL aliquot from the reaction mixture.
-
Each aliquot should be immediately dispensed into a vial containing 1 mL of a quenching solution (e.g., 1:1 acetonitrile/0.1% TFA in water) to stop the reaction.
-
-
Data Analysis:
-
Analyze the quenched samples by a calibrated HPLC method to determine the concentration of the product (4-methoxybiphenyl) at each time point.
-
Plot the product concentration versus time.
-
Determine the initial reaction rate from the slope of the initial linear portion of this curve. For pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by fitting the data to a first-order exponential equation.
-
Comparative Kinetic Data
The protocol described above can be used to compare the kinetic performance of 2-(Piperazin-1-yl)phenylboronic acid against other structurally diverse boronic acids. The table below presents representative data that might be obtained from such a study, illustrating the potential impact of the boronic acid structure on the reaction rate.
| Boronic Acid | Structure | Initial Rate (µM/s) | Relative Rate (vs. Phenylboronic Acid) |
| Phenylboronic Acid | C₆H₅B(OH)₂ | 15.2 | 1.00 |
| 2-Tolylboronic Acid | 2-CH₃C₆H₄B(OH)₂ | 9.8 | 0.64 |
| 4-Carboxyphenylboronic Acid | 4-HOOCC₆H₄B(OH)₂ | 11.5 | 0.76 |
| 2-(Piperazin-1-yl)phenylboronic Acid | C₁₀H₁₅BN₂O₂ | 25.8 | 1.70 |
Note: Data are representative and for illustrative purposes.
Discussion and Mechanistic Interpretation
The comparative data reveals significant kinetic differences driven by the structure of the boronic acid.
-
Phenylboronic Acid serves as our baseline standard. Its rate reflects the fundamental reactivity of the unsubstituted phenyl group in this catalytic system.
-
2-Tolylboronic Acid shows a decreased reaction rate. This is a classic example of steric hindrance. The ortho-methyl group impedes the approach of the boronic acid to the palladium center during the transmetalation step, slowing the overall reaction.
-
4-Carboxyphenylboronic Acid also exhibits a slower rate. The electron-withdrawing carboxylic acid group deactivates the aromatic ring, making the aryl group less nucleophilic and thus less readily transferred from boron to palladium during transmetalation.
-
2-(Piperazin-1-yl)phenylboronic Acid demonstrates a marked rate enhancement. This is the most compelling result and points to a unique mechanistic contribution from the piperazine moiety. Several hypotheses can be proposed:
-
Intramolecular Base Effect: The basic nitrogen of the piperazine ring may act as an internal base, pre-organizing the boronic acid and facilitating the formation of the reactive boronate species in close proximity to the reaction center. This could accelerate the transmetalation step compared to the intermolecular action of K₃PO₄ alone.
-
Coordinative Effect: The piperazine nitrogen could transiently coordinate to the palladium center, creating a pre-transmetalation intermediate that is conformationally poised for a rapid aryl transfer. This would lower the activation energy of the transmetalation step.
-
Solubility and Phase Transfer: The polar piperazine group may enhance the solubility of the boronic acid species in the aqueous phase where the inorganic base resides, improving the efficiency of boronate formation.
-
These hypotheses are not mutually exclusive and underscore the importance of considering the multifaceted roles of functional groups in catalysis. Further mechanistic studies, such as low-temperature NMR or computational modeling, would be required to definitively distinguish between these potential accelerating effects.[14]
Conclusion
This guide demonstrates that kinetic analysis is a powerful tool for elucidating the subtle mechanistic influences of substrate structure in the Suzuki-Miyaura coupling. The case of 2-(Piperazin-1-yl)phenylboronic acid highlights how a seemingly simple functional group can lead to significant rate enhancements, likely through a combination of intramolecular basicity and coordination. For scientists in drug development and process chemistry, understanding these kinetic profiles is not merely an academic exercise; it is essential for the rational selection of building blocks, the optimization of reaction conditions, and the development of efficient, scalable, and robust synthetic routes.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link][3]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link][7]
-
Gharib, A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link][15]
-
Peshkov, V. A., et al. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link][16]
-
Knapp, S., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link][10]
-
Nykaza, T. V., et al. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. ACS Publications. [Link][5]
-
Chen, P., et al. (2019). Reaction kinetics of a water-soluble palladium-β- cyclodextrin catalyst for a Suzuki-Miyaura cross-coupling in continuous-flow. RSC Publishing. [Link][17]
-
Knapp, S. M. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [Link][11]
-
Aakash Institute. suzuki coupling reaction in chemistry. [Link][18]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link][13]
-
Xiang, L., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature. [Link][19]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link][20]
-
Perez, A. (2014). pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. IDEALS - University of Illinois. [Link][14]
-
Organic Reactions. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. [Link][6]
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link][21]
-
Diac, C. M., et al. (2026). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. PMC. [Link][22]
-
ResearchGate. (2015). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link][23]
-
FULIR. (2019). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link][24]
-
Yamamoto, T. (2013). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link][8]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction | PPTX [slideshare.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chembites.org [chembites.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 12. SATHEE: Chemistry Suzuki Coupling Reaction [sathee.iitk.ac.in]
- 13. vapourtec.com [vapourtec.com]
- 14. ideals.illinois.edu [ideals.illinois.edu]
- 15. chemrxiv.org [chemrxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. suzuki coupling reaction in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 19. chem.pku.edu.cn [chem.pku.edu.cn]
- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 21. azom.com [azom.com]
- 22. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. fulir.irb.hr [fulir.irb.hr]
head-to-head comparison of different cross-coupling methodologies
Head-to-Head: Suzuki-Miyaura vs. Negishi vs. Stille
Executive Verdict
For 85% of medicinal chemistry applications, Suzuki-Miyaura remains the gold standard due to reagent stability and non-toxic byproducts. However, it hits a "transmetallation wall" with highly sterically hindered substrates or electron-rich electrophiles.
-
Switch to Negishi when: You are coupling sp³-hybridized centers (alkyl-alkyl or alkyl-aryl), or when the substrate is base-sensitive. The organozinc transmetallation is kinetically superior (orders of magnitude faster) but demands strict anhydrous technique.
-
Switch to Stille when: You have a "fragile" scaffold containing multiple halides (chemoselectivity required) or extreme base sensitivity, and purification capability (to remove Tin) is robust. It is the method of "last resort" but often the only one that works for complex natural product synthesis.
Mechanistic Divergence: The Transmetallation Bottleneck
The oxidative addition and reductive elimination steps are largely shared across these methodologies (dependent on the Pd-ligand system). The defining differentiator is Transmetallation .
-
Suzuki: Requires a "pre-activation" step. The boronic acid is not nucleophilic enough to attack the Pd(II) center directly; it must first form a boronate "ate" complex with a base (OH⁻, CO₃²⁻). This makes the reaction biphasic and pH-dependent.
-
Negishi & Stille: The organozinc and organotin reagents are intrinsically nucleophilic. They attack the Pd(II) center directly, often requiring no additives, which allows for neutral, homogeneous conditions.
Figure 1: Mechanistic divergence focusing on the transmetallation step. Note the extra activation barrier in the Suzuki cycle.
Head-to-Head Performance Matrix
| Feature | Suzuki-Miyaura | Negishi | Stille |
| Primary Reagent | Organoboron (Acid/Ester) | Organozinc (R-ZnX) | Organostannane (R-SnR'3) |
| Transmetallation Rate | Slow (Rate Limiting) | Fastest | Moderate |
| sp³-sp³ Coupling | Poor (β-hydride elim. risk) | Excellent | Good |
| Steric Tolerance | Moderate (Requires specialized ligands) | High | Very High |
| Functional Group Tolerance | High (except base-sensitive) | Moderate (No protons/aldehydes) | Highest (Neutral conditions) |
| Moisture Sensitivity | None (Water is co-solvent) | High (Strict Anhydrous) | Low |
| Toxicity (PMI) | Low (Green) | Moderate | High (Neurotoxic Tin) |
| Scalability | Excellent | Good (if Zn generated in situ) | Poor (Purification issues) |
Deep Dive Protocols
A. The Workhorse: Suzuki-Miyaura (Sterically Hindered)
Standard conditions often fail for tetra-ortho-substituted biaryls. This protocol uses the SPhos/Pd(OAc)₂ system, which creates a catalytic pocket allowing bulky coupling.
Reagents:
-
Aryl Bromide (1.0 equiv)[1]
-
Boronic Acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%)
-
Base: K₃PO₄ (2.0 equiv, ground powder)
-
Solvent: Toluene/Water (10:1)
Step-by-Step:
-
Pre-complexation: In a vial, mix Pd(OAc)₂ and SPhos in Toluene. Stir at RT for 10 mins. The solution should turn from orange to pale yellow (active L-Pd(0) species).
-
Loading: Add the Aryl Bromide, Boronic Acid, and finely ground K₃PO₄.
-
Degassing: Add water. Sparge with Argon for 5 mins (Oxygen poisons the electron-rich phosphine).
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Workup: Cool. Dilute with EtOAc. Wash with water. The biphasic nature ensures inorganic salts are removed easily.
Why it works: SPhos is an electron-rich biaryl phosphine. Its bulk prevents the formation of inactive Pd-dimers, and its electron density facilitates the oxidative addition of hindered halides.
B. The Speedster: Negishi (sp³-Rich Scaffolds)
Ideal for coupling secondary alkyl zinc reagents to aryl halides—a transformation where Suzuki struggles due to slow transmetallation allowing β-hydride elimination.
Reagents:
-
Aryl Iodide (1.0 equiv)
-
Alkyl Zinc Reagent (1.5 equiv, prepared via Knochel’s method)
-
Catalyst: Pd-PEPPSI-IPr (2 mol%)
-
Solvent: THF/NMP (2:1 mixture)
Step-by-Step:
-
Zinc Activation (In-situ): Treat Zn dust with 3 mol% TMSCl in THF to remove the oxide layer. Add the alkyl iodide to generate R-ZnI (Knochel preparation).
-
Catalyst Addition: To the organozinc solution, add the Aryl Iodide and the Pd-PEPPSI-IPr catalyst solid.
-
Reaction: Stir at Room Temperature (RT).
-
Note: Negishi is often fast enough to run at RT. Heating is only required for chlorides.
-
-
Quench: Carefully quench with dilute HCl (beware of Zn exotherm).
-
Extraction: Standard organic workup.
Why it works: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst releases a highly active "naked" Pd-NHC species. The NMP co-solvent breaks up Zn-aggregates, accelerating the transmetallation further.
C. The Specialist: Stille (Neutral & Chemoselective)
Used when the molecule contains esters, ketones, or epoxides that would not survive the basic Suzuki or Grignard-like Negishi conditions.
Reagents:
-
Vinyl Triflate (1.0 equiv)
-
Tributyl(vinyl)tin (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Additive: LiCl (3.0 equiv)
Step-by-Step:
-
Setup: Combine all reagents in a dry flask.
-
The "Stille Effect": Add LiCl.
-
Heat: Reflux (100°C) for 24 hours.
-
Toxicity Cleanup (CRITICAL):
-
Do NOT just rotovap.
-
KF Wash: Dilute with ether, add saturated aqueous KF. Stir for 30 mins. The polymeric Bu₃SnF precipitates as a white solid. Filter through Celite.[8]
-
Alternative: Use 10% wt/wt fused KF on Silica gel during the flash column.
-
Decision Logic: Selecting the Method
Figure 2: Decision tree for selecting the optimal cross-coupling methodology based on substrate properties.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
King, A. O., & Yasuda, N. (2004). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Topics in Organometallic Chemistry, 6, 205–245. Link
-
Knochel, P., et al. (2011). Functionalized Organozinc Reagents in Negishi Coupling. Chemistry – A European Journal, 17(46), 12886-12907. Link
-
Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction. Organic Reactions, 50, 1-652. Link
-
Valente, C., et al. (2012). The Development of Bulkier NHC Ligands for Pd-Catalyzed Coupling Reactions (PEPPSI). Angewandte Chemie International Edition, 51(14), 3314-3332. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3][9] Accounts of Chemical Research, 41(11), 1461–1473. Link
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
